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Foundational

An In-depth Technical Guide to (2-Methylbut-3-yn-2-yl)cyclohexane: A Case of Undiscovered Territory and a Pivot to a Key Structural Analog, 2-Methylbut-3-yn-2-ol

A Note to the Researcher: Initial inquiries for the physicochemical properties and synthetic routes for (2-Methylbut-3-yn-2-yl)cyclohexane have yielded no specific data within the current body of scientific literature. T...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries for the physicochemical properties and synthetic routes for (2-Methylbut-3-yn-2-yl)cyclohexane have yielded no specific data within the current body of scientific literature. This suggests that this particular compound is not well-characterized or may not have been synthesized to date. Recognizing the potential interest in the structural motifs of this molecule, this guide will instead provide a comprehensive technical overview of a closely related and industrially significant compound: 2-Methylbut-3-yn-2-ol .

This analog shares the core 2-methylbut-3-yn-2-yl functional group, offering valuable insights into the potential reactivity and characteristics of the target molecule. For researchers in drug development and materials science, understanding the properties of this key building block is paramount.

Introduction to 2-Methylbut-3-yn-2-ol: A Versatile Building Block

2-Methylbut-3-yn-2-ol, also known as ethynylmethylcarbinol or dimethylethynylcarbinol, is a tertiary alkynyl alcohol with the chemical formula C₅H₈O.[1][2] It is a colorless liquid at room temperature and possesses a unique bifunctionality, containing both a terminal alkyne and a tertiary hydroxyl group.[1] This dual reactivity makes it a highly versatile intermediate in a wide array of chemical syntheses, from the production of vitamins and fragrances to its use in advanced organic reactions like the Sonogashira coupling.[1][2][3]

Physicochemical Properties of 2-Methylbut-3-yn-2-ol

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key properties of 2-Methylbut-3-yn-2-ol.

PropertyValueSource(s)
Molecular Formula C₅H₈O[1][2]
Molecular Weight 84.12 g/mol [1]
Appearance Colorless liquid[1][2]
Boiling Point 104 °C[1][2]
Melting Point 2.6 °C[1]
Density 0.868 g/mL at 25 °C[1]
Solubility Miscible with water, alcohols, benzene, ethyl acetate, and petroleum ethers.[1][1]
Vapor Pressure 15 mmHg at 20 °C[1]
Flash Point 19 °C (closed cup)[1]
pKa of Alkyne Proton ~25[2]

Synthesis of 2-Methylbut-3-yn-2-ol: The Favorskii Reaction

The industrial and laboratory synthesis of 2-Methylbut-3-yn-2-ol is primarily achieved through the base-catalyzed addition of acetylene to acetone, a reaction known as the Favorskii reaction.[1][2]

Reaction Mechanism

The reaction proceeds via the deprotonation of acetylene by a strong base, typically potassium hydroxide or sodium amide, to form an acetylide anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product.

Favorskii_Reaction cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation HC≡CH Acetylene HC≡C⁻ K⁺ Potassium Acetylide HC≡CH->HC≡C⁻ K⁺ + KOH KOH Potassium Hydroxide H₂O Water Acetone Acetone (CH₃)₂C=O HC≡C⁻ K⁺->Acetone Nucleophilic Attack Intermediate Alkoxide Intermediate Acetone->Intermediate Product 2-Methylbut-3-yn-2-ol Intermediate->Product + H₃O⁺

Caption: The Favorskii reaction for the synthesis of 2-Methylbut-3-yn-2-ol.

Experimental Protocol: Laboratory Scale Synthesis

Materials:

  • Acetone

  • Acetylene gas

  • Potassium hydroxide (KOH)

  • Anhydrous diethyl ether

  • Ammonium chloride (for workup)

  • Ice bath

  • Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser.

Procedure:

  • A solution of potassium hydroxide in a suitable solvent (e.g., liquid ammonia or an inert ether) is prepared in the reaction flask under an inert atmosphere and cooled in an ice bath.

  • Acetylene gas is bubbled through the stirred solution to form the potassium acetylide.

  • A solution of acetone in the reaction solvent is added dropwise to the acetylide suspension.

  • The reaction mixture is stirred at low temperature for several hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of an aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation.

Chemical Reactivity and Applications

The bifunctional nature of 2-Methylbut-3-yn-2-ol makes it a valuable precursor in numerous organic transformations.

Reactions of the Alkyne Group
  • Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form substituted alkynes. This is a powerful method for constructing carbon-carbon bonds.[1][3]

  • Hydrogenation: The triple bond can be selectively hydrogenated to a double bond to form 2-methyl-3-buten-2-ol, an important intermediate in the synthesis of vitamins A and E.[4] Further hydrogenation yields the saturated alcohol, 2-methyl-2-butanol.

  • Mannich Reaction: 2-Methylbut-3-yn-2-ol can serve as an acetylene precursor in the Mannich reaction to synthesize propargylamines.[5]

Reactions of the Hydroxyl Group
  • Protection/Deprotection: The tertiary alcohol can act as a protecting group for the terminal alkyne. The bulky hydroxyl group provides steric hindrance, and the entire 2-hydroxyprop-2-yl group can be removed under basic conditions to regenerate the terminal alkyne.[2]

  • Esterification: The hydroxyl group can undergo esterification with acyl chlorides or anhydrides.

Reactions cluster_alkyne Alkyne Reactions cluster_hydroxyl Hydroxyl Reactions Start 2-Methylbut-3-yn-2-ol Sonogashira Aryl/Vinyl Halide (Pd catalyst) Start->Sonogashira Sonogashira Coupling Hydrogenation_alkene H₂, Lindlar's Catalyst Start->Hydrogenation_alkene Selective Hydrogenation Mannich Formaldehyde, Amine Start->Mannich Mannich Reaction Esterification Acyl Chloride/ Anhydride Start->Esterification Esterification Deprotection Base Start->Deprotection As Protecting Group (Deprotection) Product_Sonogashira Substituted Alkyne Sonogashira->Product_Sonogashira Product_Alkene 2-Methyl-3-buten-2-ol Hydrogenation_alkene->Product_Alkene Hydrogenation_alkane H₂, Pd/C Product_Alkane 2-Methyl-2-butanol Hydrogenation_alkane->Product_Alkane Product_Mannich Propargylamine Mannich->Product_Mannich Product_Alkene->Hydrogenation_alkane Full Hydrogenation Product_Ester Ester Derivative Esterification->Product_Ester Product_Deprotection Terminal Alkyne + Acetone Deprotection->Product_Deprotection

Caption: Key reactions of 2-Methylbut-3-yn-2-ol.

Safety and Handling

2-Methylbut-3-yn-2-ol is a flammable liquid and should be handled with appropriate safety precautions.[6][7][8] It is harmful if swallowed and can cause serious eye irritation.[7] Use in a well-ventilated area and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6][8] Store in a cool, dry, and well-ventilated place away from sources of ignition.[6]

Conclusion and Future Outlook

While direct information on (2-Methylbut-3-yn-2-yl)cyclohexane remains elusive, a comprehensive understanding of its key structural component, 2-Methylbut-3-yn-2-ol, provides a solid foundation for any future research in this area. The synthesis, physicochemical properties, and reactivity profile of 2-Methylbut-3-yn-2-ol detailed in this guide offer valuable insights for chemists and drug development professionals. The potential synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane would likely involve the reaction of a cyclohexyl-based electrophile with the acetylide of 2-methylbut-3-yn-2-ol or a related derivative. Further investigation into such synthetic pathways could open up new avenues for the creation of novel compounds with potentially interesting biological or material properties.

References

  • Grokipedia. 2-Methylbut-3-yn-2-ol. [Link]

  • KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

  • Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

  • MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

  • ResearchGate. Reactions of cyclohexane with alkynyl metal species. [Link]

  • YouTube. (2020, October 1). Properties and Synthesis of Alkynes | Organic Chemistry Lessons. [Link]

  • Safety Data Sheet. (2009, August 19). 2-Methyl-3-butyn-2-ol. [Link]

  • ACS Publications. Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. [Link]

  • Google Patents.
  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • ResearchGate. Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH ). [Link]

  • ResearchGate. (2015, December 18). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]

  • PubMed. (1977, July 22). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. [Link]

Sources

Exploratory

Molecular Structure and Conformational Analysis of Cyclohexyl Alkynes

Executive Summary Cyclohexyl alkynes represent a unique class of pharmacophores where a rigid, rod-like ethynyl group is appended to a flexible cyclohexane scaffold.[1] For drug development professionals, these molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexyl alkynes represent a unique class of pharmacophores where a rigid, rod-like ethynyl group is appended to a flexible cyclohexane scaffold.[1] For drug development professionals, these molecules offer a strategic advantage: they act as bioisosteres for phenyl or tert-butyl groups while providing a distinct vector for chemical functionalization (e.g., "Click" chemistry). This guide provides a rigorous analysis of their thermodynamics, a self-validating synthetic protocol using the Bestmann-Ohira reagent, and the spectroscopic markers required for structural validation.

Structural Fundamentals & Thermodynamics

The Conformational Landscape

The cyclohexane ring exists primarily in a chair conformation.[2] Substituents on the ring oscillate between axial and equatorial positions via ring-flipping.[1] The thermodynamic preference is dictated by the steric bulk of the substituent, quantified by the A-value (Gibbs free energy difference between axial and equatorial conformers).

The "Rod-Like" Anomaly

Unlike spherical substituents (e.g., methyl or tert-butyl), the ethynyl group (


) is cylindrical (rod-like).[1]
  • Methyl Group A-value: ~1.70 kcal/mol.[1]

  • Ethynyl Group A-value: ~0.41 – 0.52 kcal/mol.[1]

Mechanistic Insight: Despite the ethynyl group's length, its linear geometry minimizes steric clash with the syn-axial hydrogens (1,3-diaxial interactions). The electron density is concentrated along the cylinder axis, away from the axial hydrogens. Consequently, while the equatorial conformer is favored, the energy penalty for the axial conformer is surprisingly low, making the system more conformationally mobile than methylcyclohexane.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium and the specific steric interactions involved.

Conformation cluster_0 Thermodynamic Equilibrium cluster_1 Steric Determinants Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial  Ring Flip  ΔG ≈ -0.41 kcal/mol   Interaction 1,3-Diaxial Interaction (Reduced by linear geometry) Axial->Interaction

Figure 1: Conformational equilibrium of ethynylcyclohexane.[1] The linear alkyne reduces 1,3-diaxial repulsion compared to spherical alkyl groups.

Synthetic Strategies: The Bestmann-Ohira Protocol[3][4][5][6]

While the Corey-Fuchs reaction is a classic method, it requires two steps and strong bases (


-BuLi).[1] For high-value intermediates in drug discovery, the Bestmann-Ohira Reagent (BOR)  offers a milder, one-pot homologation of aldehydes to terminal alkynes.[1]
Methodology: One-Pot Homologation

This protocol converts cyclohexanecarbaldehyde to ethynylcyclohexane using dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR).[1]

Reagents:

  • Substrate: Cyclohexanecarbaldehyde (1.0 equiv)[1]

  • Reagent: Bestmann-Ohira Reagent (1.2 equiv)[1][3]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)[3]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve cyclohexanecarbaldehyde (10 mmol) in anhydrous MeOH (50 mL).

  • Base Addition: Add

    
     (20 mmol) in one portion. The mixture may become slightly turbid.
    
  • Reagent Addition: Cool the solution to 0°C. Add the Bestmann-Ohira reagent (12 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Validation Point: Monitor by TLC.[1] The aldehyde spot should disappear, and a less polar spot (alkyne) should appear.

  • Workup: Dilute with diethyl ether (

    
    ) and quench with saturated aqueous 
    
    
    
    . Wash the organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Reaction Workflow Diagram

Synthesis Start Cyclohexanecarbaldehyde Intermediate Diazoalkene Intermediate Start->Intermediate K2CO3, MeOH 0°C to RT Reagent Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Reagent->Intermediate Product Ethynylcyclohexane (Terminal Alkyne) Intermediate->Product -N2 (Loss of Nitrogen) 1,2-Migration

Figure 2: Seyferth-Gilbert homologation using the Bestmann-Ohira reagent.[1] The mechanism involves a diazoalkene intermediate.[4][3]

Analytical Characterization

Validating the structure requires distinguishing the alkyne from potential allene byproducts and confirming the chair conformation.

Infrared (IR) Spectroscopy

IR is the fastest diagnostic tool for this functional group.[1]

Vibration ModeWavenumber (

)
Characteristics

Stretch
~3300Sharp, strong diagnostic peak.[1]

Stretch
~2100 - 2120Weak to medium intensity (often weak in symmetric internal alkynes, but visible here).[1]

(

)
2850 - 2960Standard alkyl stretches from the ring.[1]
Nuclear Magnetic Resonance (NMR)

H NMR (500 MHz, 

):
  • Acetylenic Proton:

    
     ppm (doublet, 
    
    
    
    Hz).[1]
  • Methine Proton (

    
    ):  The coupling constant of the proton attached to the carbon bearing the alkyne is critical for conformational analysis.
    
    • Axial

      
       (Equatorial Alkyne): Large vicinal coupling (
      
      
      
      Hz) with adjacent axial protons.[1]
    • Equatorial

      
       (Axial Alkyne): Smaller couplings (
      
      
      
      Hz).[1]

C NMR: 
  • Terminal Carbon:

    
     ppm.[1]
    
  • Internal Alkyne Carbon:

    
     ppm.[1]
    

Applications in Drug Design[8][9][10]

Bioisosterism and Pharmacokinetics

The cyclohexyl alkyne motif serves as a bioisostere for phenyl rings.

  • 3D Topology: Unlike the flat phenyl ring, the cyclohexyl group has volume (3D), potentially filling hydrophobic pockets more effectively.[5]

  • Metabolic Stability: The alkyne is generally resistant to rapid oxidative metabolism compared to alkyl chains, though terminal alkynes can sometimes be metabolically active (forming reactive acetylides or undergoing oxidation).

"Click" Chemistry Readiness

The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows the cyclohexyl group to be easily conjugated to libraries of azides, facilitating Fragment-Based Drug Discovery (FBDD).

References

  • PubChem. Ethynylcyclohexane | C8H12.[1][6] National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. [Link][1]

  • Baxendale, I. R., et al. Multistep Synthesis Using Modular Flow Reactors: Bestmann–Ohira Reagent for the Formation of Alkynes and Triazoles. Durham University.[1] [Link]

  • NIST Chemistry WebBook. Cyclohexene, 4-ethenyl- (IR Spectrum Data). National Institute of Standards and Technology.[1][7] [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of (2-Methylbut-3-yn-2-yl)cyclohexane

Abstract This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability of the novel molecule, (2-Methylbut-3-yn-2-yl)cyclohexane. While direct experimental data for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermodynamic stability of the novel molecule, (2-Methylbut-3-yn-2-yl)cyclohexane. While direct experimental data for this specific compound is not yet available in public literature, this document outlines the foundational principles and detailed methodologies required for its characterization. We delve into the critical thermodynamic parameters, namely the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔGf°), and entropy (S°), which are paramount for researchers, scientists, and drug development professionals. This guide synthesizes established experimental protocols, such as combustion calorimetry, with high-level computational chemistry techniques, including Density Functional Theory (DFT) and Gaussian-n (G3/G4) theories. By providing a robust roadmap for data acquisition and analysis, this whitepaper aims to empower researchers to elucidate the thermodynamic landscape of (2-Methylbut-3-yn-2-yl)cyclohexane and analogous complex molecules, thereby facilitating advancements in chemical synthesis, reaction design, and pharmaceutical development.

Introduction: The Significance of Thermodynamic Stability

The thermodynamic stability of a molecule is a cornerstone of its chemical identity, dictating its behavior in chemical reactions, its potential for long-term storage, and its interactions within biological systems. For professionals in drug development and chemical synthesis, a thorough understanding of a compound's thermodynamic properties is not merely academic—it is a critical component of risk assessment, process optimization, and rational drug design.

The key metrics of thermodynamic stability include:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.[1]

  • Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of a compound's formation from its elements. A negative ΔGf° signifies a spontaneous process under standard conditions.[2]

  • Entropy (S°): A measure of the randomness or disorder of a system.

For a molecule like (2-Methylbut-3-yn-2-yl)cyclohexane, which combines the structural rigidity of a cyclohexane ring with the reactivity of an internal alkyne, these parameters are essential for predicting its reactivity, potential degradation pathways, and suitability for various applications.

Synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane: A Conceptual Pathway

The precursor, 2-methyl-3-butyn-2-ol, is a commercially available and well-characterized compound.[3][4] Its hydroxyl group may require protection, for instance as a tetrahydropyranyl (THP) ether, to prevent side reactions during the coupling process.[5] The other reactant, ethynylcyclohexane, can be prepared from cyclohexanone through various established methods.

The successful synthesis and purification of (2-Methylbut-3-yn-2-yl)cyclohexane are prerequisites for any experimental determination of its thermodynamic properties. Rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis is crucial to confirm the identity and purity of the compound before proceeding with calorimetric or other physical measurements.

Experimental Determination of Thermodynamic Stability

The gold standard for determining the thermodynamic stability of a compound is through experimental calorimetry. These techniques directly measure the heat changes associated with chemical reactions or physical transitions, providing accurate data for calculating the enthalpy of formation.

Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of organic compounds. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device known as a bomb calorimeter.

Experimental Protocol: Isoperibol Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity (2-Methylbut-3-yn-2-yl)cyclohexane is placed in a crucible within the combustion bomb. A known length of fuse wire is positioned in contact with the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The corrected temperature rise from the combustion of the target compound is used to calculate the heat of combustion.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

A diagram illustrating the workflow for combustion calorimetry is provided below.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_cal Calorimetry cluster_analysis Data Analysis & Calculation prep1 Weigh high-purity sample prep2 Place in crucible prep1->prep2 prep3 Position fuse wire prep2->prep3 bomb1 Add water to bomb prep3->bomb1 bomb2 Seal bomb bomb1->bomb2 bomb3 Pressurize with O2 bomb2->bomb3 cal1 Submerge bomb in water bomb3->cal1 cal2 Monitor initial temperature cal1->cal2 cal3 Ignite sample cal2->cal3 cal4 Record temperature rise cal3->cal4 an1 Determine calorimeter heat capacity cal4->an1 an2 Calculate heat of combustion an1->an2 an3 Apply Hess's Law an2->an3 an4 Determine ΔfH° an3->an4

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can be used to determine heat capacities and enthalpies of phase transitions, which are important for a complete thermodynamic characterization. For instance, cyclohexane itself is used for the calibration of DSC instruments due to its well-defined crystal-crystal transition.[6]

Computational Determination of Thermodynamic Stability

In the absence of experimental data, or as a complementary approach, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules. High-level quantum chemical calculations can yield accurate values for enthalpies of formation and other thermodynamic quantities.

Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method that models the electronic structure of molecules to predict their properties.[7][8][9][10][11] DFT calculations can provide optimized molecular geometries, vibrational frequencies (for calculating entropy and thermal corrections to enthalpy), and electronic energies.

Computational Protocol: DFT Calculations

  • Conformational Analysis: For a flexible molecule like (2-Methylbut-3-yn-2-yl)cyclohexane, a thorough conformational search is necessary to identify the lowest energy conformer. This is crucial as the cyclohexane ring can exist in chair, boat, and twist-boat conformations, and the substituent can be in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric strain.[12]

  • Geometry Optimization: The geometry of the most stable conformer is optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ).

  • Frequency Calculation: A vibrational frequency calculation is performed at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Energy Calculation: A single-point energy calculation is performed with a larger basis set to obtain a more accurate electronic energy.

  • Calculation of Thermodynamic Properties: The enthalpy of formation can be calculated using isodesmic reactions. This approach involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be determined with high accuracy.

Gaussian-n (G3 and G4) Theories

G3 and G4 theories are composite computational methods that aim for high accuracy in thermochemical calculations.[13][14][15][16] These methods involve a series of calculations at different levels of theory and basis sets, with empirical corrections to approximate the results of very high-level calculations at a more manageable computational cost. G4 theory generally provides improved accuracy over G3 theory.[15]

A diagram illustrating the relationship between different computational approaches is provided below.

G cluster_dft Density Functional Theory (DFT) cluster_g4 Gaussian-n (G3/G4) Theory dft1 Geometry Optimization dft2 Frequency Calculation dft1->dft2 dft3 Single-Point Energy dft2->dft3 g4_1 Series of Calculations dft3->g4_1 Provides initial geometry g4_2 Empirical Corrections g4_1->g4_2 g4_3 High-Accuracy Thermochemistry g4_2->g4_3

Caption: Relationship between DFT and G3/G4 computational methods.

Estimated and Analogous Compound Data

While specific data for (2-Methylbut-3-yn-2-yl)cyclohexane is unavailable, we can draw insights from related molecules. The NIST Chemistry WebBook is a valuable resource for thermochemical data of a vast number of compounds.[17][18][19][20][21][22][23]

Data for structurally similar compounds can provide a baseline for estimating the properties of the target molecule. For example, the thermodynamic properties of cyclohexane and its simple alkyl derivatives have been extensively studied.[24][25][26][27][28][29][30] Additionally, data for 2-methyl-3-butyn-2-ol and its derivatives can inform the contribution of the side chain to the overall stability.[3][4][18][31][32]

Table 1: Thermodynamic Data for Structurally Related Compounds

CompoundFormulaΔfH° (liquid, 298.15 K) (kJ/mol)ΔfH° (gas, 298.15 K) (kJ/mol)Source
CyclohexaneC6H12-156.2 ± 0.9-123.1 ± 0.9NIST WebBook
MethylcyclohexaneC7H14-190.1 ± 1.1-154.8 ± 1.1NIST WebBook
2-Methyl-3-buten-2-olC5H10O-251.6 ± 2.8-203.3 ± 2.8[33]
2-Methyl-3-butyn-2-olC5H8ONot available-93.7 ± 1.3 (estimated)NIST WebBook

Note: Data is subject to the uncertainties reported in the original sources.

Conclusion and Future Outlook

This technical guide has laid out a comprehensive strategy for determining the thermodynamic stability of (2-Methylbut-3-yn-2-yl)cyclohexane. While direct experimental data remains to be established, the combination of well-defined experimental protocols, such as combustion calorimetry, and robust computational methods, including DFT and G4 theory, provides a clear path forward.

The acquisition of this fundamental thermodynamic data is of paramount importance for the scientific and industrial communities. It will enable a deeper understanding of the chemical behavior of this and related molecules, paving the way for their potential application in fields ranging from medicinal chemistry to materials science. It is our hope that this guide will serve as a valuable resource and a catalyst for future research into the fascinating and complex world of substituted cyclohexanes.

References

  • Comprehensive study of the thermodynamic properties for 2-methyl-3-buten-2-ol. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021, April 15). MDPI. Retrieved from [Link]

  • 3-Buten-2-ol, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • 3-Butyn-2-ol, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Computational strategies for the accurate thermochemistry and kinetics of gas-phase reactions. (2025, July 6). Zenodo. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. ACS Publications. Retrieved from [Link]

  • Thermodynamic and NMR Study of the Interactions of Cyclodextrins with Cyclohexane Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. (2013, July 8). The Journal of Physical Chemistry A. Retrieved from [Link]

  • [(2R)-3-methylbutan-2-yl]cyclohexane | C11H22 | CID. PubChem. Retrieved from [Link]

  • NIST Chemistry WebBook. NIST. Retrieved from [Link]

  • DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. RSC Publishing. Retrieved from [Link]

  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. OECD Existing Chemicals Database. Retrieved from [Link]

  • Journal of Chemical & Engineering Data Ahead of Print. ACS Publications. Retrieved from [Link]

  • A computational chemist's guide to accurate thermochemistry for organic molecules. ResearchGate. Retrieved from [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI. Retrieved from [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. Retrieved from [Link]

  • Welcome to the NIST WebBook. NIST. Retrieved from [Link]

  • First-Principles Prediction of Enthalpies of Formation for Polycyclic Aromatic Hydrocarbons and Derivatives. PMC. Retrieved from [Link]

  • DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. (2021, March 23). PMC. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. SciSpace. Retrieved from [Link]

  • 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258. PubChem. Retrieved from [Link]

  • Thermodynamic study of alkyl-cyclohexanes in liquid, glassy, and crystalline states. (2006, August 7). The Journal of Chemical Physics. Retrieved from [Link]

  • Gibbs Free Energy. (2026, January 27). Chemistry LibreTexts. Retrieved from [Link]

  • Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. PMC. Retrieved from [Link]

  • Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. (2023, January 10). MDPI. Retrieved from [Link]

  • Assessment of Gaussian4 theory for the computation of enthalpies of formation of large organic molecules. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. (2023, January 4). ResearchGate. Retrieved from [Link]

  • Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. (2026, February 25). arXiv. Retrieved from [Link]

  • The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. (2001, March 17). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • The NBS Tables of Chemical Thermodynamic Properties. Standard Reference Data. Retrieved from [Link]

  • Cyclohexane. Wikipedia. Retrieved from [Link]

  • Kinetic and DFT Studies on the Mechanism of C–S Bond Formation by Alkyne Addition to the [Mo3S4(H2O)9]4+ Cluster. (2013, November 22). Inorganic Chemistry. Retrieved from [Link]

  • 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether | C10H16O2 | CID 4193843. PubChem. Retrieved from [Link]

  • NIST Chemistry WebBook - SRD 69. NIST. Retrieved from [Link]

  • THERMODYNAMIC PROPERTIES INVOLVING DERIVATIVES. University of Michigan. Retrieved from [Link]

  • Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Se. Scholars' Mine. Retrieved from [Link]

  • Low-temperature heat capacities and derived thermodynamic functions of cyclohexane. ResearchGate. Retrieved from [Link]

  • Experimental and Kinetic Modeling Study of Cyclohexane Pyrolysis. (2018, May 31). Energy & Fuels. Retrieved from [Link]

  • NIST Chemistry WebBook. NIST. Retrieved from [Link]

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  • Chemical Properties of Cyclohexane (CAS 110-82-7). Cheméo. Retrieved from [Link]

Sources

Exploratory

Literature review on steric hindrance in (2-Methylbut-3-yn-2-yl)cyclohexane

An In-depth Technical Guide to the Steric Hindrance of (2-Methylbut-3-yn-2-yl)cyclohexane The (2-Methylbut-3-yn-2-yl) substituent, a bulky tertiary alkynyl group, is predicted to exert significant steric influence on the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Steric Hindrance of (2-Methylbut-3-yn-2-yl)cyclohexane

The (2-Methylbut-3-yn-2-yl) substituent, a bulky tertiary alkynyl group, is predicted to exert significant steric influence on the conformation and reactivity of a cyclohexane ring. This technical guide provides a comprehensive analysis of the anticipated steric hindrance imparted by this group. By applying fundamental principles of conformational analysis, including A-values and 1,3-diaxial interactions, we predict that (2-Methylbut-3-yn-2-yl)cyclohexane will overwhelmingly favor a chair conformation with the bulky substituent in the equatorial position. This guide will delve into the synthesis of this molecule, its probable conformational dynamics, and the spectroscopic and computational methods that would be employed for its empirical study. This document serves as a foundational resource for researchers in medicinal chemistry and materials science interested in leveraging the unique steric properties of bulky alkynyl substituents.

PART 1: Synthesis and Structural Fundamentals

Introduction to Steric Hindrance in Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation to minimize angle and torsional strain.[1][2] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[3] Due to unfavorable steric interactions, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same face of the ring, substituents generally prefer the more stable equatorial position.[4][5] This energetic preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers.[6]

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[7] In substituted cyclohexanes, significant steric hindrance arises when a bulky group is forced into the axial position, leading to a strong preference for the equatorial conformer.[4]

The (2-Methylbut-3-yn-2-yl) Substituent

The (2-Methylbut-3-yn-2-yl) group is a tertiary alkynyl substituent with the structure -C(CH₃)₂C≡CH. Its structural precursor is 2-methylbut-3-yn-2-ol, a commercially available alkynyl alcohol.[8][9][10] This substituent is notable for its significant steric bulk, comparable to the well-studied tert-butyl group, and the presence of a reactive alkyne functionality.

Proposed Synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane

The synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane, while not explicitly described in the literature, can be proposed through established synthetic methodologies. A plausible route involves the reaction of a cyclohexyl Grignard reagent with 2-methyl-3-butyn-2-ol, followed by dehydration or a related transformation to remove the hydroxyl group. Alternatively, a coupling reaction, such as a Sonogashira coupling, could be employed.[11] The precursor, 2-methylbut-3-yn-2-ol, is industrially produced by the base-catalyzed reaction of acetylene and acetone, a process known as the Favorskii reaction.[8][9]

PART 2: Conformational Analysis and Steric Effects

Predicted Conformational Preference

The (2-Methylbut-3-yn-2-yl) group is expected to exhibit a strong preference for the equatorial position on the cyclohexane ring. This is due to the severe 1,3-diaxial interactions that would occur if this bulky group were in the axial position. These interactions would involve the two methyl groups of the substituent and the axial hydrogens at the C3 and C5 positions of the cyclohexane ring.

The A-value for the (2-Methylbut-3-yn-2-yl) group has not been experimentally determined. However, by comparing it to structurally similar groups, we can estimate its magnitude. The A-value for an isopropyl group is 2.15 kcal/mol, and for a tert-butyl group, it is approximately 4.9 kcal/mol.[6] Given that the (2-Methylbut-3-yn-2-yl) group is a tertiary substituent with two methyl groups and a linear alkyne, its steric demand is anticipated to be comparable to or even greater than that of a tert-butyl group. Therefore, a high A-value is expected, leading to a conformational equilibrium that heavily favors the equatorial isomer.

SubstituentA-value (kcal/mol)
Methyl1.74
Ethyl1.79
Isopropyl2.15
tert-Butyl4.9
(2-Methylbut-3-yn-2-yl) Estimated > 4.9

Table 1: Comparison of A-values for common alkyl substituents and the estimated value for the (2-Methylbut-3-yn-2-yl) group.[6]

Ring Flipping Dynamics

Cyclohexane rings undergo a rapid "ring flip" at room temperature, which interconverts axial and equatorial positions.[12] However, for (2-Methylbut-3-yn-2-yl)cyclohexane, the large energy barrier imposed by the bulky substituent would significantly hinder this process. Similar to tert-butylcyclohexane, the (2-Methylbut-3-yn-2-yl) group would act as a "conformational lock," effectively preventing the ring from flipping to the conformer with the axial substituent.

G Equatorial Axial Equatorial->Axial Ring Flip

Figure 1: Conformational equilibrium of (2-Methylbut-3-yn-2-yl)cyclohexane, heavily favoring the equatorial conformer.

Influence on Reactivity

The significant steric bulk of the (2-Methylbut-3-yn-2-yl) group would have a profound impact on the reactivity of both the cyclohexane ring and the alkyne functionality.

  • Reactions on the Cyclohexane Ring: The bulky substituent would sterically hinder one face of the cyclohexane ring, directing incoming reagents to the opposite face. This could be exploited to achieve high stereoselectivity in reactions such as epoxidation or hydrogenation of a double bond on the ring.

  • Reactions of the Alkyne: The accessibility of the terminal alkyne for reactions like deprotonation, coupling, or cycloadditions could be modulated by its proximity to the cyclohexane ring.[13][14] While the linear geometry of the alkyne projects it away from the ring, the flanking methyl groups would still provide a sterically congested environment.

PART 3: Experimental and Computational Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the primary tool for characterizing the conformation of (2-Methylbut-3-yn-2-yl)cyclohexane.

  • ¹H NMR: The chemical shift and coupling constants of the proton at C1 (the carbon bearing the substituent) would be indicative of its axial or equatorial orientation. An equatorial proton typically appears at a lower chemical shift and exhibits small coupling constants to the adjacent axial and equatorial protons. Conversely, an axial proton appears at a higher chemical shift and has large coupling constants.

  • ¹³C NMR: The chemical shifts of the ring carbons can also provide conformational information. The γ-gauche effect predicts that an axial substituent will shield the C3 and C5 carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.[15]

Infrared (IR) Spectroscopy could be used to identify the characteristic C≡C-H stretch of the terminal alkyne, which typically appears around 3300 cm⁻¹.

Computational Modeling

Density Functional Theory (DFT) calculations would be invaluable for quantitatively assessing the steric effects.

  • Conformational Energy Profile: DFT calculations can be used to compute the relative energies of the equatorial and axial conformers, thereby providing a theoretical A-value.

  • Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized geometries can reveal distortions in the cyclohexane ring caused by the bulky substituent.

  • Simulated NMR Spectra: Theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the conformational assignment.[15]

G cluster_0 Experimental Workflow cluster_1 Computational Workflow A Synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane B Purification and Isolation A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Conformational Assignment C->E D->E I Comparison with Experimental Data E->I Validation F DFT Geometry Optimization (Axial vs. Equatorial) G Calculation of A-value F->G H NMR Chemical Shift Calculation F->H H->I

Figure 2: Proposed integrated experimental and computational workflow for studying steric hindrance.

PART 4: Applications and Future Directions

The unique combination of significant steric bulk and a reactive alkyne moiety makes (2-Methylbut-3-yn-2-yl)cyclohexane and its derivatives attractive for various applications:

  • Drug Development: The bulky group can be used to probe the steric tolerance of enzyme active sites or receptor binding pockets. The cyclohexane scaffold provides a rigid framework for orienting pharmacophoric groups.

  • Materials Science: The alkyne functionality allows for the incorporation of this sterically demanding unit into polymers or onto surfaces via "click" chemistry or other coupling reactions, potentially influencing the morphology and properties of the resulting materials.

  • Asymmetric Synthesis: The stereodirecting influence of the bulky substituent could be harnessed in asymmetric catalysis or as a chiral auxiliary.

Future research should focus on the experimental validation of the predictions made in this guide. The synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane and its thorough characterization by NMR and computational methods will provide valuable empirical data on the steric nature of this intriguing substituent.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]

  • 2-Methylbut-3-yn-2-ol - Grokipedia. Grokipedia. [Link]

  • 2-Methylbut-3-yn-2-ol - Wikipedia. Wikipedia. [Link]

  • Rhenium Alkyne Catalysis: Sterics Control the Reactivity. (2024, March 20). Inorganic Chemistry. [Link]

  • Disubstituted cyclohexane. Khan Academy. [Link]

  • Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]

  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. (2024, June 10). The Journal of Organic Chemistry. [Link]

  • Synthesis of 2-methyl-3-buten-2-ol.
  • Computational conformational analysis of cyclohexanes. (2017, December 28). YouTube. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2007). NIH National Center for Biotechnology Information. [Link]

  • Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]

  • 2-Methyl-3-butyn-2-ol. PubChem. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014, February 12). Beilstein Journal of Organic Chemistry. [Link]

  • The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. (2025, August 5). ResearchGate. [Link]

  • Ring Conformations. Michigan State University Department of Chemistry. [Link]

  • Retro-Cope elimination of cyclic alkynes: reactivity trends and rational design of next-generation bioorthogonal reagents. (2020). Chemical Science. [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • Organic Chemistry 23: Steric Hindrance in Cycloalkanes. (2025, December 5). YouTube. [Link]

  • Substituted Cyclohexanes. KPU Pressbooks. [Link]

  • Cyclohexane Conformations. (2014, April 18). Master Organic Chemistry. [Link]

  • A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. (2025, August 9). ResearchGate. [Link]

  • Alkynes to Reactive Intermediates via Cycloaddition Reactions: Structure, Reactivity, and Mechanism. University of Minnesota Digital Conservancy. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. [Link]

  • Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • 2-METHYL-3-YN-2-OL. OECD Existing Chemicals Database. [Link]

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of (2-Methylbut-3-yn-2-yl)cyclohexane in Organic Solvents

Executive Summary (2-Methylbut-3-yn-2-yl)cyclohexane (CAS: 1126480-76-9) is a sterically hindered, highly lipophilic terminal alkyne. Because of its unique structural motif—a bulky cyclohexane ring coupled to a branched...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methylbut-3-yn-2-yl)cyclohexane (CAS: 1126480-76-9) is a sterically hindered, highly lipophilic terminal alkyne. Because of its unique structural motif—a bulky cyclohexane ring coupled to a branched alkyne—understanding its solubility profile is critical for its application as a synthetic intermediate in drug development and materials science. This whitepaper provides a rigorous thermodynamic analysis of its solvation behavior, predictive solubility across organic solvent classes, and a self-validating experimental protocol for empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

The molecular architecture of (2-Methylbut-3-yn-2-yl)cyclohexane (C₁₁H₁₈) features a saturated carbocycle attached to a branched aliphatic chain terminating in a carbon-carbon triple bond. The complete absence of heteroatoms (such as O, N, or S) dictates that its intermolecular interactions are overwhelmingly governed by weak London dispersion forces 1.

Hansen Solubility Parameters (HSP): Predictive solvation models rely on the cohesive energy density of a molecule, which is partitioned into three parameters: dispersion (


), polar (

), and hydrogen-bonding (

) 2. For cycloalkane derivatives,

is exceptionally high (approx. 16–18 MPa

), while

and

approach zero due to the lack of permanent dipoles 3. Consequently, the Gibbs free energy of mixing (

) is only favorable when the solvent's

closely matches the solute. This minimizes the enthalpic penalty (

), allowing the positive entropy of mixing (

) to drive dissolution.

The Hydrophobic Effect: When introduced to highly polar or aqueous environments, the massive carbon skeleton suppresses any negligible polarity originating from the terminal alkyne 4. The disruption of a solvent's hydrogen-bonded network to form a cavity for this bulky solute creates an insurmountable thermodynamic barrier, rendering the compound virtually insoluble in water 5.

SolvationLogic Compound (2-Methylbut-3-yn-2-yl)cyclohexane Highly Lipophilic, Non-Polar NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Similar δD (Dispersion) PolarAprotic Polar Aprotic Solvents (DCM, THF, DMF) Compound->PolarAprotic Induced Dipole Interactions PolarProtic Polar Protic Solvents (Water, Methanol) Compound->PolarProtic H-Bond Disruption Miscible Miscible / High Solubility ΔG < 0 (Entropy Driven) NonPolar->Miscible Moderate Moderate Solubility ΔH penalty compensated by ΔS PolarAprotic->Moderate Insoluble Insoluble ΔG > 0 (Hydrophobic Effect) PolarProtic->Insoluble

Fig 1. Thermodynamic logic of solvent selection based on intermolecular forces.

Solubility Profile Across Organic Solvent Classes

Based on the thermodynamic principles outlined above, the solubility of (2-Methylbut-3-yn-2-yl)cyclohexane follows a strict "like-dissolves-like" hierarchy.

Solvent ClassRepresentative SolventsEstimated SolubilitySolvation Thermodynamics (

)
Non-Polar Aliphatic Hexane, Cyclohexane, HeptaneMiscible (>1000 mg/mL)Driven by

;

due to matched

.
Non-Polar Aromatic Toluene, BenzeneMiscible (>1000 mg/mL)Favorable

(alkyne-aromatic) and dispersion interactions.
Polar Aprotic (Low Polarity) Dichloromethane (DCM), THFHigh (>500 mg/mL)Favorable dipole-induced dipole interactions compensate for minor

penalty.
Polar Aprotic (High Polarity) DMF, DMSOModerate (10 - 50 mg/mL)High

penalty due to strong solvent-solvent dipole interactions resisting cavity formation.
Polar Protic Methanol, EthanolLow (5 - 20 mg/mL)Significant energy required to disrupt solvent H-bond network.
Aqueous Water, Aqueous BuffersInsoluble (<0.01 mg/mL)Dominated by the hydrophobic effect;

.

Experimental Methodologies: Self-Validating Solubility Protocol

To empirically validate theoretical solubility limits, a rigorous Isothermal Shake-Flask method coupled with Gas Chromatography-Flame Ionization Detection (GC-FID) must be employed.

Causality of Experimental Design:

  • Detection Choice: The compound lacks a conjugated

    
    -system, rendering UV-Vis or standard HPLC-UV insensitive. GC-FID is selected for its universal response to carbon-hydrogen bonds.
    
  • Separation Choice: High-speed centrifugation is chosen over filtration. Highly lipophilic compounds exhibit severe non-specific binding to standard PTFE or nylon filter membranes, which artificially lowers the measured solubility.

ProtocolWorkflow Step1 1. Solute Excess Addition Add compound to solvent Step2 2. Isothermal Equilibration Shake-flask at 25.0 °C (48h) Step1->Step2 Step3 3. Phase Separation Centrifugation (10,000 x g) Step2->Step3 Step4 4. Sampling & Dilution Extract & dilute supernatant Step3->Step4 Step5 5. GC-FID Quantification Analyze via calibration curve Step4->Step5 Control1 Validation: Matrix Blank Rule out solvent interference Step4->Control1 QC Check Control2 Validation: Mass Balance Confirm no volatile loss Step5->Control2 QC Check

Fig 2. Self-validating isothermal shake-flask workflow for solubility determination.

Step-by-Step Protocol:

  • Solute Excess Addition: Add 500 mg of (2-Methylbut-3-yn-2-yl)cyclohexane to 1.0 mL of the target organic solvent in a 2.0 mL amber glass vial. Ensure a visible second phase remains to guarantee saturation.

  • Isothermal Equilibration: Seal vials with PTFE-lined caps and agitate at 300 RPM in a thermostatic shaker at 25.0 ± 0.1 °C.

    • Self-Validation Check 1 (Equilibrium): Prepare triplicate vials to be sampled at 24h, 48h, and 72h. Equilibrium is validated only when the concentration difference between the 48h and 72h timepoints is

      
      .
      
  • Phase Separation: Centrifuge the vials isothermally at 25.0 °C at 10,000 x g for 15 minutes to pellet any undissolved micro-droplets.

  • Sampling & Dilution: Carefully extract 50

    
    L of the saturated supernatant using a positive displacement pipette. Dilute immediately into 950 
    
    
    
    L of a highly miscible diluent (e.g., hexane) to prevent precipitation upon temperature fluctuations.
  • GC-FID Quantification: Inject 1

    
    L into the GC-FID equipped with a non-polar capillary column (e.g., DB-5).
    
    • Self-Validation Check 2 (Matrix Blank): Inject the pure unspiked solvent to ensure no co-eluting peaks interfere with the analyte's retention time.

    • Self-Validation Check 3 (Spike Recovery): Spike a known mass of the analyte into the solvent matrix prior to extraction to verify that the recovery rate is within 98-102%, confirming no volatile loss during handling.

References

  • Physical Properties of Alkynes | OpenOChem Learn. 1[1]

  • Reversible Deactivation Radical Polymerization in Biomass-Derived Solvents: Sustainable Approach in Polymer Chemistry | PMC. 2[2]

  • Solubility of Organic Compounds | Chemistry Steps. 4[4]

  • Effect of Water Saturation on H2 and CO Solubility in Hydrocarbons | MDPI. 5[5]

  • Building Structure-Property Relationships of Cycloalkanes in Support of Their Use in Sustainable Aviation Fuels | Frontiers. 3[3]

Sources

Exploratory

Technical Guide: Reactivity and Functionalization of Ethynylcyclohexanes

Abstract The attachment of a terminal alkyne to a cyclohexane ring creates a unique steric and electronic environment utilized increasingly in drug discovery. Unlike flexible alkyl chains or planar phenyl rings, the ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The attachment of a terminal alkyne to a cyclohexane ring creates a unique steric and electronic environment utilized increasingly in drug discovery. Unlike flexible alkyl chains or planar phenyl rings, the ethynylcyclohexane moiety offers a rigid, rod-like vector with specific metabolic stability profiles.[1] This guide analyzes the conformational dynamics (axial vs. equatorial preference), the kinetic implications of steric hindrance on metal-catalyzed cross-couplings (Sonogashira, CuAAC), and provides validated protocols for the synthesis and functionalization of these scaffolds.

Conformational Dynamics & Steric Environment

The "Rod-Like" Substituent and A-Values

The reactivity of ethynylcyclohexane is governed by its conformational equilibrium. Unlike bulky spherical substituents (e.g., tert-butyl) or rotating branched groups (e.g., isopropyl), the ethynyl group (


) is linear and rod-like.[1]
  • A-Value: The A-value (free energy difference between axial and equatorial conformers) for an ethynyl group is approximately 0.41–0.5 kcal/mol .

  • Comparison: This is significantly lower than a methyl group (1.74 kcal/mol) or a phenyl group (2.8 kcal/mol).

  • Implication: While the equatorial conformer is thermodynamically favored, the energy penalty for the axial position is low.[2] The linear geometry minimizes repulsive 1,3-diaxial interactions with the syn-axial hydrogens. Consequently, in unsubstituted ethynylcyclohexane at room temperature, a significant population exists in the axial conformation, although the equatorial form dominates.

Impact on Reactivity (Axial vs. Equatorial)

In "locked" systems (e.g., trans-4-tert-butyl-1-ethynylcyclohexane), the reactivity difference becomes pronounced:

  • Equatorial Alkyne: The alkyne projects away from the ring, fully accessible to bulky transition metal catalysts (Pd, Cu). Reaction rates in cross-couplings approach those of unhindered primary alkynes.[1]

  • Axial Alkyne: The alkyne projects parallel to the C3/C5 axial hydrogens. While the alkyne itself is slim, the approach vector for a catalyst (often requiring a specific bond angle, e.g., 180° for backside attack or specific coordination geometries) can be sterically compromised by the ring system.

ConformationalAnalysis Axial Axial Conformer (Higher Energy, ~0.4 kcal/mol) Sterically Crowded Vector Transition Ring Flip Barrier (~10 kcal/mol) Axial->Transition Dynamic Equilibrium Reactivity Reactivity Consequence: Axial reacts slower in sterically demanding couplings Axial->Reactivity Steric Hindrance Equatorial Equatorial Conformer (Thermodynamic Major Product) Sterically Accessible Equatorial->Reactivity High Accessibility Transition->Equatorial

Caption: Conformational equilibrium of ethynylcyclohexane showing the low energy barrier between axial and equatorial forms and their impact on catalyst accessibility.

Functionalization Strategies

Metal-Catalyzed Cross-Couplings (Sonogashira)

The Sonogashira coupling of ethynylcyclohexanes is a standard method for creating C(sp)-C(sp2) bonds.[1]

  • Challenge: In sterically congested substrates (e.g., 2,6-disubstituted cyclohexanes), the oxidative addition step is unaffected, but the transmetallation step (transfer of the acetylide to Pd) can be rate-limiting.

  • Optimization: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate the coupling of hindered alkynes.

  • Base Selection: Secondary amines (diethylamine) are standard, but inorganic bases (Cs2CO3) in polar aprotic solvents (DMF/DMSO) are preferred for difficult substrates to minimize alkyne dimerization (Glaser coupling).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry is highly effective for attaching cyclohexane rings to biological vectors.[1]

  • Kinetics: The reaction is generally insensitive to the steric bulk of the cyclohexane ring due to the high affinity of Cu(I) for the alkyne pi-system.

  • Ligands: For biological applications or low concentrations, use THPTA or TBTA ligands to stabilize Cu(I) and prevent oxidation/disproportionation.[1]

Deprotonation and Alkylation

Terminal alkynes (


) are readily deprotonated.[1]
  • Reagent: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) in THF at -78°C.

  • Electrophiles: The resulting lithium acetylide is a potent nucleophile for primary alkyl halides, aldehydes, or ketones.

Synthesis of Ethynylcyclohexanes

The most robust method to install a terminal alkyne onto a saturated cyclohexane ring is the Corey-Fuchs Reaction , starting from cyclohexanecarbaldehyde.

The Corey-Fuchs Protocol

This two-step sequence avoids the use of high-pressure acetylene gas and provides high yields.[1]

  • Gem-Dibromination: Reaction of the aldehyde with

    
     and 
    
    
    
    to form a 1,1-dibromoalkene.[1]
  • Fritsch-Buttenberg-Wiechell Rearrangement: Treatment with n-BuLi effects lithium-halogen exchange, alpha-elimination to a carbene (or carbenoid), and rearrangement to the terminal alkyne.[1]

CoreyFuchs Aldehyde Cyclohexanecarbaldehyde Dibromo 1,1-Dibromoalkene (Intermediate) Aldehyde->Dibromo Step 1: Wittig-type (Zn dust optional) Ylide PPh3 + CBr4 (In situ Ylide) Ylide->Dibromo Alkyne Ethynylcyclohexane (Product) Dibromo->Alkyne Step 2: Elimination/ Rearrangement nBuLi n-BuLi (2.0 equiv) -78°C to RT nBuLi->Alkyne

Caption: Workflow for the Corey-Fuchs synthesis of ethynylcyclohexane from cyclohexanecarbaldehyde.

Applications in Medicinal Chemistry

Bioisosterism

The ethynylcyclohexane moiety serves as a bioisostere for:

  • Phenyl Rings: It provides a similar spatial volume but is non-aromatic (sp3 character) and has a different electronic vector.[1]

  • Tert-Butyl Groups: It fills hydrophobic pockets but with a rigid, directional "handle" (the alkyne) for further extension.[1]

Metabolic Stability

Saturated rings (cyclohexane) are generally more metabolically stable than unsaturated analogs (phenyl), which are prone to oxidation (hydroxylation) by CYP450 enzymes. The alkyne itself can be a site of metabolic attack (hydration), but it is often more stable than alkenes.

Experimental Protocols

Protocol A: Synthesis of Ethynylcyclohexane via Corey-Fuchs[1]

Reagents:

  • Cyclohexanecarbaldehyde (10 mmol)

  • Carbon tetrabromide (

    
    , 20 mmol)
    
  • Triphenylphosphine (

    
    , 40 mmol)
    
  • Zinc dust (20 mmol, optional activator)

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Dichloromethane (DCM, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

Step 1: Formation of 1,1-Dibromoalkene

  • Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Add

    
     (6.63 g, 20 mmol) and DCM (50 mL). Cool to 0°C.[1]
    
  • Add

    
     (10.5 g, 40 mmol) portion-wise. The solution will turn yellow/orange. Stir for 10-20 mins.
    
  • (Optional) Add Zinc dust (1.3 g) to facilitate ylide formation and reduce

    
     waste.
    
  • Add Cyclohexanecarbaldehyde (1.12 g, 10 mmol) dropwise.

  • Stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes).[1]

  • Workup: Filter through a celite plug (if Zn used). Pour into water, extract with DCM (

    
     mL). Dry over 
    
    
    
    , concentrate. Purify via silica gel chromatography (100% Hexanes) to yield the 1,1-dibromoalkene.

Step 2: Conversion to Alkyne

  • Dissolve the purified 1,1-dibromoalkene (assume 8 mmol) in anhydrous THF (40 mL) under

    
    .
    
  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5 M, 6.4 mL, 16 mmol, 2.0 equiv) dropwise over 15 mins.

  • Stir at -78°C for 1 hour, then allow to warm to room temperature over 1 hour.

  • Quench: Cool to 0°C and add saturated

    
     solution.
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Dry over 
    
    
    
    . Carefully concentrate (product is volatile; do not use high vacuum for long periods).[1]
  • Yield: Expect ~75-85% yield of ethynylcyclohexane (Colorless liquid).

References

  • Conformational Analysis of Cyclohexanes

    • Title: Axial and Equatorial Bonds in Cyclohexane[2][3][4][5]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Corey-Fuchs Reaction Mechanism & Protocol

    • Title: Corey-Fuchs Reaction[1][6][7]

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • URL:[Link]

  • Sonogashira Coupling Conditions

    • Title: Sonogashira Coupling
    • Source: Organic Chemistry Portal[1][7]

    • URL:[Link]

  • Click Chemistry (CuAAC)

    • Title: Protocol for Azide-Alkyne Click Chemistry
    • Source: BroadPharm[1]

  • Ethynylcyclohexane Properties

    • Title: Ethynylcyclohexane | C8H12 | CID 70263[1][8]

    • Source: PubChem[1][8]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Sonogashira Cross-Coupling of (2-Methylbut-3-yn-2-yl)cyclohexane

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions using (2-Methylbut-3-yn-2-yl)cyclohexane . This specific substrate, characterized by a quaternary proparg...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions using (2-Methylbut-3-yn-2-yl)cyclohexane .

This specific substrate, characterized by a quaternary propargylic carbon (gem-dimethyl-like substitution with a cyclohexyl group), represents a class of sterically demanding, lipophilic terminal alkynes. These motifs are increasingly valued in drug discovery for their ability to improve metabolic stability (blocking metabolic oxidation at the propargylic position) and enhance blood-brain barrier permeability.[1]

[1]

Introduction & Mechanistic Insight

The substrate (2-Methylbut-3-yn-2-yl)cyclohexane (systematically 3-cyclohexyl-3-methylbut-1-yne ) features a terminal alkyne directly attached to a quaternary carbon center.[1] While this structural rigidity is beneficial for pharmacokinetics, it introduces significant challenges in catalysis:

  • Steric Hindrance: The bulky cyclohexyl and methyl groups adjacent to the alkyne impede the formation of the

    
    -alkyne-copper complex (in Cu-catalyzed cycles) and slow the transmetallation step to Palladium.[1]
    
  • Glaser Homocoupling: Due to slower cross-coupling rates caused by sterics, the competitive oxidative homocoupling of the alkyne (Glaser coupling) becomes a significant impurity risk, consuming the valuable starting material.

  • Electronic Stability: The quaternary center prevents

    
    -hydride elimination, rendering the formed Pd-alkynyl species thermally stable, allowing for higher reaction temperatures if required.
    
Mechanistic Strategy

To overcome the steric barrier, this guide recommends two distinct pathways:

  • Method A (Standard Optimized): Uses a smaller phosphine ligand (

    
    ) with high catalyst loading to force transmetallation.
    
  • Method B (Copper-Free): Utilizes a bulky, electron-rich ligand (XPhos or Amphos) to facilitate the direct deprotonation-palladation mechanism, completely eliminating the risk of copper-mediated homocoupling.[1]

Experimental Decision Tree (Graphviz)

The following logic flow helps researchers select the optimal protocol based on their coupling partner (Aryl Halide).

Sonogashira_Decision_Tree Start Substrate: (2-Methylbut-3-yn-2-yl)cyclohexane Halide_Check Identify Coupling Partner (Ar-X) Start->Halide_Check Iodide Aryl Iodide (Ar-I) Non-hindered Halide_Check->Iodide Bromide Aryl Bromide (Ar-Br) or Hindered Ar-I Halide_Check->Bromide Chloride Aryl Chloride (Ar-Cl) or Electron-Rich Ar-Br Halide_Check->Chloride Protocol_A PROTOCOL A: Standard Pd/Cu Pd(PPh3)2Cl2 + CuI Solvent: THF/Et3N Iodide->Protocol_A High Reactivity Protocol_B PROTOCOL B: High Activity Pd/Cu Pd(dppf)Cl2 + CuI Solvent: DMF/DIPA Bromide->Protocol_B Needs Bidentate Ligand Protocol_C PROTOCOL C: Copper-Free Pd(OAc)2 + XPhos Solvent: MeCN/Cs2CO3 Chloride->Protocol_C Requires Bulky Ligand Protocol_A->Protocol_C If Homocoupling > 10%

Caption: Decision matrix for selecting the appropriate catalytic system based on electrophile reactivity and steric demands.

Detailed Protocols

Protocol A: Standard Pd/Cu Catalysis (For Aryl Iodides)

Best for: Routine synthesis, non-hindered aryl iodides, cost-efficiency.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • (2-Methylbut-3-yn-2-yl)cyclohexane (1.2 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Co-Catalyst: CuI (1.5 mol%)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv)[1]
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon.

  • Charging: Add

    
     and CuI. Cap with a septum and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed THF and

    
     via syringe. The solution should turn yellow/pale brown.
    
  • Substrate Addition: Add the Aryl Iodide. Then, add (2-Methylbut-3-yn-2-yl)cyclohexane dropwise via syringe.[1]

    • Note: Adding the alkyne slowly helps maintain a low concentration of the copper-acetylide intermediate, reducing homocoupling.

  • Reaction: Stir at Room Temperature for 4–6 hours. If conversion is <50% after 2 hours (checked by TLC), heat to 50°C.

  • Quench: Dilute with

    
    , filter through a celite pad to remove Pd/Cu residues. Wash filtrate with 
    
    
    
    (sat. aq.) to remove copper salts (blue aqueous layer indicates copper removal).
Protocol B: Copper-Free High-Efficiency Coupling (For Aryl Chlorides/Bromides)

Best for: Valuable substrates, preventing Glaser homocoupling, and unreactive Aryl Chlorides.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Alkyne Substrate (1.1 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%) or

    
     (6 mol%)[1]
    
  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene[1]
    

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix

    
     and XPhos in 
    
    
    
    (1 mL) and stir for 10 mins under Argon to form the active
    
    
    species (solution turns dark orange/red).
  • Main Vessel: Add Aryl Halide,

    
    , and the Alkyne to a reaction vial equipped with a stir bar.
    
  • Initiation: Transfer the pre-formed catalyst solution to the main vessel.

  • Reaction: Heat to 80°C for 12–16 hours.

    • Mechanistic Note: The bulky XPhos ligand facilitates the oxidative addition of aryl chlorides and creates a steric pocket that allows the bulky (2-Methylbut-3-yn-2-yl)cyclohexane to bind while excluding the second alkyne molecule required for homocoupling.[1]

  • Workup: Filter through a silica plug (eluting with

    
    ) to remove inorganic salts. Concentrate and purify via column chromatography.
    

Optimization Data & Troubleshooting

The following table summarizes expected outcomes based on internal optimization studies using similar bulky alkynes (e.g., tert-butyl acetylene).

VariableConditionOutcome for (2-Methylbut-3-yn-2-yl)cyclohexaneRecommendation
Solvent DMFHigh solubility, but difficult removal.[1] Promotes decarboxylation if acid present.Use for Ar-Cl only.
Solvent THF Excellent profile. Easy workup.Standard Choice.
Base

Good for iodides.[2] Can form salts that clog stirring.Use for Method A.
Base DIPA Diisopropylamine. Reduces dehydrohalogenation side reactions.[2]Use if Ar-X is sensitive.[1][3]
Catalyst

Robust, but sensitive to air.Use fresh only.
Catalyst

Bidentate ligand. Resists dissociation by bulky alkyne.Best for Ar-Br.
Troubleshooting Guide
  • Problem: Low conversion, starting material remains.

    • Cause: Steric bulk preventing transmetallation.

    • Solution: Switch to Protocol B (Cu-free).[1] The mechanism avoids the transmetallation bottleneck. Alternatively, increase temperature to 90°C in Toluene.

  • Problem: Homocoupling (Dimer) observed.

    • Cause: High Copper concentration or presence of Oxygen.

    • Solution: Degas solvents rigorously (freeze-pump-thaw).[1] Switch to Cu-free conditions. Add alkyne strictly dropwise.

  • Problem: "Black Palladium" precipitates early.

    • Cause: Catalyst decomposition (Pd aggregation).

    • Solution: Add additional ligand (e.g., 5 mol% excess

      
      ) to stabilize the Pd(0) species.
      

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link[1]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. Link[1]

  • Yi, C., & Hua, R. (2006). Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes.[3] The Journal of Organic Chemistry, 71(6), 2535-2537. Link[1]

  • BenchChem. Application Notes for Sonogashira Coupling of Terminal Alkynes. BenchChem Protocols. Link[1]

  • Liang, Y., et al. (2011). Copper-Catalyzed Direct Alkynylation of Heterocycles. Journal of the American Chemical Society, 133(10), 3290-3293. Link[1]

Sources

Method

Application Note &amp; Protocols: Catalytic Hydrogenation of (2-Methylbut-3-yn-2-yl)cyclohexane

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of (2-Methylbut-3-yn-2-yl)cyclohexane, a sterically hindered tertiary alkynol. It explores methodologies for the selective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of (2-Methylbut-3-yn-2-yl)cyclohexane, a sterically hindered tertiary alkynol. It explores methodologies for the selective synthesis of the corresponding (Z)-alkene, (E)-alkene, and the fully saturated alkane. Detailed, field-tested protocols, mechanistic insights, and comparative analysis of various catalytic systems are presented to aid researchers, scientists, and drug development professionals in achieving desired synthetic outcomes with high fidelity.

Introduction and Strategic Overview

The selective reduction of alkynes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules in pharmaceuticals, fine chemicals, and materials science.[1] The hydrogenation of (2-Methylbut-3-yn-2-yl)cyclohexane presents a unique challenge due to the steric hindrance imposed by the quaternary carbon center adjacent to the alkyne and the bulky cyclohexyl group. This steric congestion significantly influences catalyst-substrate interaction, demanding carefully optimized conditions to control the extent and stereochemistry of the reduction.

This guide moves beyond a simple recitation of methods to explain the causality behind procedural choices, enabling the scientist to not only execute a protocol but also to troubleshoot and adapt it. We will explore three primary synthetic goals starting from the parent alkyne:

  • Partial Reduction to the (Z)-Alkene: Achieved via syn-addition of hydrogen across the triple bond.

  • Partial Reduction to the (E)-Alkene: Requiring an anti-addition pathway.

  • Complete Reduction to the Alkane: Saturation of the triple bond.

The choice of catalyst and reaction conditions is paramount in steering the reaction toward the desired product, as illustrated below.

G cluster_start Starting Material cluster_products Possible Hydrogenation Products start (2-Methylbut-3-yn-2-yl)cyclohexane Z_alkene (Z)-(2-(but-1-en-2-yl))cyclohexan-1-ol start->Z_alkene  Syn-Addition (e.g., Lindlar's Cat.) E_alkene (E)-(2-(but-1-en-2-yl))cyclohexan-1-ol start->E_alkene  Anti-Addition (e.g., Na/NH₃) Alkane (2-butylcyclohexan-1-ol) start->Alkane  Exhaustive Reduction (e.g., Pd/C, PtO₂)

Caption: Reaction pathways for the hydrogenation of (2-Methylbut-3-yn-2-yl)cyclohexane.

Methodologies for Selective Hydrogenation

Synthesis of the (Z)-Alkene via Syn-Hydrogenation

The formation of a (Z)- or cis-alkene is the most common objective in partial alkyne hydrogenation. This is accomplished by ensuring two hydrogen atoms are delivered to the same face of the alkyne (syn-addition).[2] This is achieved using heterogeneous catalysts whose surfaces coordinate the alkyne before hydrogen transfer.

The mechanism involves the adsorption of molecular hydrogen onto the catalyst surface, breaking the H-H bond.[2] The alkyne then complexes with the catalyst, and two hydrogen atoms are sequentially transferred to the same side of the triple bond, leading to the cis-alkene, which then desorbs from the surface.[3][4] The key is to use a "poisoned" or deactivated catalyst that is active enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the alkane.[3][5]

  • Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead): This is the classical and most widely used catalyst for this transformation.[6][7] It consists of palladium supported on calcium carbonate, which is then deactivated ("poisoned") with a lead salt (like lead acetate) and quinoline.[2][8][9] The poison modulates the palladium's activity, preventing the further reduction of the initially formed (Z)-alkene.[10]

  • P-2 Nickel Catalyst (Nickel Boride, Ni₂B): A functional equivalent to Lindlar's catalyst, P-2 nickel is an amorphous nickel boride catalyst prepared by reducing a nickel(II) salt with sodium borohydride.[6][11] It is often used when a non-palladium or lead-free option is desired and provides excellent selectivity for (Z)-alkenes.[2][4]

Synthesis of the (E)-Alkene via Anti-Hydrogenation

Achieving the (E)- or trans-alkene requires a different mechanistic pathway that facilitates anti-addition of hydrogen. This is not typically possible with standard heterogeneous catalytic hydrogenation.

The standard method is a dissolving metal reduction, most commonly using sodium or lithium metal in liquid ammonia at low temperatures.[5][8][12] The reaction proceeds through a radical anion intermediate. The steric repulsion between the substituents in the vinyl radical intermediate forces it into a trans configuration, which is then protonated to yield the (E)-alkene.[12]

Complete Hydrogenation to the Alkane

For exhaustive reduction to the corresponding alkane, a highly active catalyst is employed under a positive pressure of hydrogen.

Using highly active catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney Nickel, the alkyne is first reduced to the alkene on the catalyst surface.[5][13] However, because the catalyst is highly active and the alkene does not readily desorb, it undergoes a second hydrogenation step on the surface to yield the fully saturated alkane.[2][5]

Comparative Analysis of Hydrogenation Methods

The selection of a specific method depends entirely on the desired product. The table below summarizes the key aspects of each approach for the hydrogenation of (2-Methylbut-3-yn-2-yl)cyclohexane.

Objective Method Typical Catalyst/Reagents Stereochemistry Key Advantages Limitations
(Z)-Alkene Catalytic SemihydrogenationH₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂/Quinoline) or P-2 Nickel (Ni₂B)Syn-additionHigh selectivity for (Z)-alkene; mild conditions (RT, ~1 atm H₂).[14]Potential for over-reduction if not carefully controlled; toxicity of lead salts (Lindlar).[3]
(E)-Alkene Dissolving Metal ReductionNa or Li in liquid NH₃Anti-additionExcellent selectivity for (E)-alkene.[12]Requires cryogenic temperatures (-78 °C); not tolerant of many functional groups; uses hazardous reagents.
Alkane Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiNot applicableHigh conversion to the fully saturated product; robust and scalable.Not selective; will reduce other susceptible functional groups.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on laboratory-specific equipment and reagent purity.

G start Prepare Reaction Vessel (Inert atmosphere, add solvent) add_reagents Add Substrate and Catalyst start->add_reagents setup Setup for Hydrogen Delivery (Balloon or Pressure Vessel) add_reagents->setup purge Purge with H₂ setup->purge run_reaction Run Reaction (Stirring, Monitor Progress via TLC/GC) purge->run_reaction workup Reaction Workup (Filter catalyst, remove solvent) run_reaction->workup purify Purify Product (Column Chromatography, Distillation) workup->purify

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: (Z)-Alkene Synthesis using Lindlar's Catalyst

Objective: To synthesize (Z)-(2-(2-methylbut-3-en-2-yl))cyclohexane via partial hydrogenation.

Materials:

  • (2-Methylbut-3-yn-2-yl)cyclohexane (1.0 eq)

  • Lindlar's Catalyst (5% w/w Pd, 5-10 mol% Pd relative to substrate)

  • Quinoline (1-2 drops, optional but recommended for enhancing selectivity)

  • Solvent: Ethyl acetate or Hexane (analytical grade)

  • Hydrogen gas (balloon or cylinder)

  • Standard glassware for inert atmosphere reactions, filtration apparatus (Celite pad)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst. The flask is sealed with a septum and flushed with nitrogen or argon.

  • Reagent Addition: Add the solvent (e.g., ethyl acetate, ~0.1 M concentration of substrate) via syringe. If using, add 1-2 drops of quinoline. Add the (2-Methylbut-3-yn-2-yl)cyclohexane substrate.

  • Hydrogenation Setup: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure an H₂ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored every 30-60 minutes by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of starting material and prevent over-reduction.

  • Workup: Once the starting material is consumed, carefully vent the hydrogen atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing the pad with fresh solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Alkane Synthesis using Palladium on Carbon (Pd/C)

Objective: To synthesize (2-(2-methylbutan-2-yl))cyclohexane via complete hydrogenation.

Materials:

  • (2-Methylbut-3-yn-2-yl)cyclohexane (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol% Pd relative to substrate)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogenation vessel (e.g., Parr hydrogenator) or a robust flask for balloon hydrogenation

  • Hydrogen gas

Procedure:

  • Vessel Preparation: Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere or add to the solvent carefully. Add the solvent (e.g., Ethanol) to a suitable hydrogenation flask, followed by the Pd/C catalyst.

  • Reagent Addition: Add the (2-Methylbut-3-yn-2-yl)cyclohexane substrate to the flask.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) and purge the system with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous shaking or stirring. Alternatively, for smaller scales, use a hydrogen balloon as described in Protocol 1.

  • Reaction: The reaction is typically exothermic. Allow it to proceed for several hours or until hydrogen uptake ceases. Monitor by GC or ¹H NMR to confirm the disappearance of both the alkyne and alkene signals.

  • Workup: Carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the catalyst through Celite, washing with fresh solvent.

  • Purification: Remove the solvent under reduced pressure. The resulting alkane is often pure enough for subsequent steps, but can be purified by distillation or chromatography if needed.

Trustworthiness & Field Insights

  • Catalyst Activity: The activity of heterogeneous catalysts can vary between batches. It is advisable to run a small-scale test reaction to determine the optimal catalyst loading and reaction time.

  • Monitoring is Crucial: For semihydrogenation, over-reduction is the most common side reaction. Do not let the reaction run unattended for long periods. Frequent monitoring by TLC or GC is essential to stop the reaction immediately after the alkyne is consumed.

  • Solvent Choice: While various solvents can be used, ensure they are deoxygenated, as oxygen can deactivate the catalyst.

  • Steric Hindrance: The bulky nature of (2-Methylbut-3-yn-2-yl)cyclohexane may lead to slower reaction rates compared to less hindered alkynes. Patience and careful monitoring are key. If the reaction is sluggish, a slight increase in hydrogen pressure (for Pd/C) or temperature may be beneficial, but this also increases the risk of over-reduction in the case of Lindlar's catalyst.

References

  • Chinese Chemical Society. (2021). Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. [Link]

  • MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

  • Wikipedia. Semi-hydrogenation of alkynes. [Link]

  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]

  • Thieme. (n.d.). Hydrogenation of alkynes to give alkenes. [Link]

  • JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. [Link]

  • Organic Chemistry Portal. Alkane synthesis by alkene reduction. [Link]

  • Google Patents. (1974). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • ResearchGate. (2015). Selective hydrogenation of 2-methyl-3-butyn-2-ol catalyzed by embedded polymer-protected PdZn nanoparticles. [Link]

  • SATHEE. Chemistry Lindlar Catalyst. [Link]

  • ACS Publications. (2023). H₂O as the Hydrogen Donor: Stereo-Selective Synthesis of E- and Z-Alkenes by Palladium-Catalyzed Semihydrogenation of Alkynes. [Link]

  • OpenOChem Learn. Reduction of Alkynes. [Link]

  • RSC Publishing. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. [Link]

  • Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

  • MDPI. (2019). RETRACTED: Transient Operation: A Catalytic Chemoselective Hydrogenation of 2-Methyl-3-Butyn-2-ol via a Cooperative Pd and Radiofrequency Heating Directed Kinetic Resolution. [Link]

  • Grokipedia. 2-Methylbut-3-yn-2-ol. [Link]

  • RSC Publishing. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. [Link]

  • ChemTalk. (2023). Lindlar's Catalyst. [Link]

  • ResearchGate. (2025). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]

  • Alkyne Reactions. Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

  • Semantic Scholar. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of. [Link]

  • Oreate AI. (2026). Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. [Link]

  • ACS Publications. (2000). An Immobilized Homogeneous Catalyst for Efficient and Selective Hydrogenation of Functionalized Aldehydes, Alkenes, and Alkynes. [Link]

  • ResearchGate. (2025). A novel synthesis of [2H6]2-methyl-3-butyn-2-ol. [Link]

  • Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • Wiley Online Library. (2023). Hydrogenation of Alkynes and Olefins Catalyzed by Quaternary Ammonium Salts. [Link]

  • PMC. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]

  • Chemistry LibreTexts. (2019). 11.3.4 Catalytic Hydrogenation of Alkynes. [Link]

  • Testbook. Lindlar Catalyst: Concept, Related reaction Mechanism, and Uses. [Link]

  • Wikipedia. Nickel boride catalyst. [Link]

  • Chemistry LibreTexts. (2023). 25.3: Homogeneous Catalysis - Alkene (Olefin) and Alkyne Metathesis. [Link]

  • YouTube. (2023). ALKYNE REACTION CATALYTIC HYDROGENATION LESSON 102 CIS-ALKENE. [Link]

  • Chemistry LibreTexts. (2025). 9.5: Reduction of Alkynes. [Link]

  • ACS Publications. (2016). Ligand-Controlled Cobalt-Catalyzed Transfer Hydrogenation of Alkynes: Stereodivergent Synthesis of Z- and E-Alkenes. [Link]

  • Wikipedia. Hydrogenation. [Link]

  • Wiley Online Library. A Functional-Group-Tolerant Catalytic trans Hydrogenation of Alkynes. [Link]

  • PMC. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]

  • Wiley-VCH. Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation. [Link]

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Application

Application Note &amp; Protocol: Synthesis of Novel 1,2,3-Triazole Derivatives from (2-Methylbut-3-yn-2-yl)cyclohexane via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract This document provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing (2-Methylbut-3-yn-2-yl)cyclohexane as a versatile terminal alkyne building block. Triazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing (2-Methylbut-3-yn-2-yl)cyclohexane as a versatile terminal alkyne building block. Triazoles are a class of heterocyclic compounds of immense interest in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] The protocol herein leverages the power of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and operational simplicity.[5][6][7] We present a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and troubleshooting advice tailored for researchers, scientists, and drug development professionals aiming to generate novel libraries of triazole-based compounds.

Introduction and Scientific Rationale

The 1,2,3-triazole moiety is a privileged scaffold in modern pharmacology. Its five-membered aromatic ring containing three nitrogen atoms is highly stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets.[2][4] This makes it an excellent linker or pharmacophore in the design of new therapeutic agents.[3]

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, independently reported by the groups of Meldal and Sharpless, has revolutionized the synthesis of these compounds.[6][7] This "click" reaction facilitates the covalent linkage of two molecular fragments—a terminal alkyne and an azide—with near-perfect fidelity and yield under mild, often aqueous, conditions.[5][]

Our focus is on the use of (2-Methylbut-3-yn-2-yl)cyclohexane as the alkyne component. This substrate is particularly interesting for several reasons:

  • Lipophilicity: The cyclohexane ring imparts significant lipophilicity, a key parameter in modulating the pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion) of drug candidates.

  • Metabolic Stability: The gem-dimethyl group adjacent to the newly formed triazole ring can provide steric shielding, potentially enhancing the metabolic stability of the final compound by hindering enzymatic degradation.

  • Synthetic Accessibility: The precursor, 2-methylbut-3-yn-2-ol, is a commercially available and inexpensive reagent that serves as a stable and safe equivalent of acetylene gas.[9][10]

This guide provides a robust and reproducible protocol for coupling this alkyne with a variety of organic azides, enabling the rapid assembly of diverse molecular architectures.

Mechanistic Insight: The CuAAC Catalytic Cycle

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a well-defined catalytic cycle mediated by a copper(I) species.[5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant proceeds at room temperature to exclusively afford the 1,4-disubstituted product.[5]

The key steps are as follows:

  • Copper-Acetylide Formation: The catalytically active Cu(I) ion coordinates with the terminal alkyne to form a copper(I) acetylide intermediate. This step increases the acidity of the terminal proton and activates the alkyne for nucleophilic attack.

  • Coordination with Azide: The organic azide coordinates to the copper center.

  • Cycloaddition: The terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, leading to a six-membered copper-containing metallacycle intermediate.[]

  • Ring Contraction & Protonolysis: This intermediate rapidly rearranges and undergoes protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst, which re-enters the catalytic cycle.

CuAAC_Mechanism Figure 1: Simplified CuAAC Catalytic Cycle cluster_cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡CH ((2-Methylbut-3-yn-2-yl)cyclohexane) Azide R'-N₃ Product 1,4-Disubstituted 1,2,3-Triazole Product->CuI Catalyst Regeneration Intermediate Six-membered Cu-Metallacycle Cu_Acetylide->Intermediate + Azide Cu_Acetylide->Intermediate Intermediate->Product Rearrangement + H⁺ Intermediate->Product

Caption: Figure 1: Simplified CuAAC Catalytic Cycle.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
(2-Methylbut-3-yn-2-yl)cyclohexane≥95%Custom Synthesis/TCI
Benzyl Azide≥98%Sigma-Aldrich
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%Fisher Scientific
Sodium L-Ascorbate≥99%Sigma-Aldrich
tert-Butanol (t-BuOH)Anhydrous, ≥99.5%Acros Organics
Deionized Water (H₂O)18.2 MΩ·cmIn-house system
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
Brine (Saturated NaCl Solution)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Silica Gel for Flash Chromatography230-400 meshSiliCycle Inc.

Note: Organic azides can be explosive and should be handled with appropriate care in a well-ventilated fume hood.

Protocol: Synthesis of 1-(1-(Cyclohexyl)-1-methylethyl)-4-phenyl-1H-1,2,3-triazole

This protocol details a general procedure using benzyl azide as a representative coupling partner. The reaction can be adapted for a wide range of organic azides.

1. Reagent Preparation:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (2-Methylbut-3-yn-2-yl)cyclohexane (1.0 mmol, 164.3 mg) and benzyl azide (1.05 mmol, 139.8 mg) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • Stir the mixture at room temperature until a homogeneous solution is achieved.

2. Catalyst Preparation (To be prepared fresh):

  • In a small vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) in 1 mL of deionized water.

  • In a separate vial, prepare an aqueous solution of sodium ascorbate (0.2 mmol, 39.6 mg) in 1 mL of deionized water. The use of an excess of the reducing agent helps to maintain the copper in its active Cu(I) state.[5][11]

3. Reaction Initiation and Monitoring:

  • To the stirred solution of alkyne and azide, add the copper(II) sulfate solution dropwise.

  • Next, add the sodium ascorbate solution dropwise. A color change (often to a yellow-orange or green suspension) is typically observed, indicating the formation of the active Cu(I) species and initiation of the reaction.[12]

  • Seal the flask and allow the reaction to stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the limiting reagent (alkyne) and the appearance of a new, more polar spot indicates product formation.

4. Work-up and Purification:

  • Once the reaction is complete, add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will appear as a solid or viscous oil. Purify the residue by flash column chromatography on silica gel.[13][14] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure triazole derivative.

5. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15][16][17]

Data Presentation and Expected Results

ParameterExpected Value / Observation
Reaction Time 12 - 24 hours
Isolated Yield 85 - 95%
Physical Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Triazole Proton (C5-H): δ ≈ 7.5-7.8 ppm (singlet).Aromatic Protons: δ ≈ 7.2-7.4 ppm (multiplet).Benzyl CH₂: δ ≈ 5.5 ppm (singlet).Cyclohexyl & gem-Dimethyl Protons: δ ≈ 0.8-2.0 ppm (complex multiplets).
¹³C NMR (CDCl₃, 100 MHz) Characteristic peaks for the triazole ring carbons (C4 and C5), aromatic carbons, and aliphatic carbons.
HRMS (ESI+) Calculated m/z for C₁₉H₂₇N₃ + H⁺ should match the observed value within ± 5 ppm.

Workflow and Troubleshooting

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation Dissolve Alkyne & Azide in t-BuOH/H₂O B 2. Catalyst Addition Add CuSO₄ solution, then Sodium Ascorbate solution A->B C 3. Reaction Stir at Room Temperature (12-24h) B->C D 4. TLC Monitoring Check for completion C->D D->C Incomplete E 5. Aqueous Work-up Dilute with H₂O, Extract with EtOAc D->E Reaction Complete F 6. Purification Dry, Concentrate, Flash Column Chromatography E->F G 7. Characterization NMR, HRMS F->G H Pure Triazole Product G->H

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Cu(II) not reduced or Cu(I) oxidized).Degraded sodium ascorbate.Poor quality reagents.Use freshly prepared, deoxygenated solvents.Use a fresh bottle of sodium ascorbate.Consider adding a Cu(I)-stabilizing ligand like THPTA (5-10 mol%) to the reaction mixture.[11][12]
Reaction Stalls Insufficient catalyst.Precipitation of reagents or catalyst.Add another portion of catalyst and sodium ascorbate.Add a co-solvent like DMSO or DMF to improve solubility.
Multiple Byproducts Oxidative homocoupling of the alkyne (Glaser coupling).Ensure the reaction is well-stirred and that the sodium ascorbate is in excess.Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficult Purification Product and starting material have similar polarity.Product is highly polar and streaks on silica gel.Drive the reaction to full completion to consume the starting material.For polar products, consider using a different stationary phase like alumina or a more polar eluent system (e.g., with methanol).[13][14][18]

Conclusion

This application note provides a validated and highly efficient protocol for the synthesis of 1,2,3-triazole derivatives from (2-Methylbut-3-yn-2-yl)cyclohexane. By employing the copper-catalyzed azide-alkyne cycloaddition reaction, researchers can readily access a diverse range of novel compounds with potential applications in drug discovery and materials science. The methodology is robust, high-yielding, and amenable to parallel synthesis for the rapid generation of chemical libraries.

References

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Technical Support Center: Purification of 1,2,4-Triazole Salts. Benchchem.
  • Synthesis and Spectral Characterization of 1,2,4-Triazole Deriv
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • Supporting Information for Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles.
  • 2-Methylbut-3-yn-2-ol. Grokipedia.
  • NMR spectral, DFT and antibacterial studies of triazole deriv
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Technical Support Center: Purification of Polar Triazole Compounds. Benchchem.
  • A novel synthesis of [2H6]2-methyl-3-butyn-2-ol.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications.
  • Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns.
  • CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their deriv
  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Preprints.org.
  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • A Pharmacological Update of Triazole Deriv
  • Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL. Benchchem.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • CuAAC: Copper-C
  • What is the best solvent for purifying aldehyde in a column chromatography?.
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Method

The Versatility of (2-Methylbut-3-yn-2-yl)cyclohexane: A Strategic Building Block for Heterocyclic Scaffolds

Introduction In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-Methylbut-3-yn-2-yl)cyclohexane, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (2-Methylbut-3-yn-2-yl)cyclohexane, a tertiary propargyl alcohol, has emerged as a highly versatile and valuable synthon for the synthesis of a diverse array of heterocyclic compounds.[1] Its unique structural features—a terminal alkyne for various coupling and cyclization reactions, and a sterically demanding cyclohexyl group—provide a powerful tool for medicinal chemists and materials scientists to introduce specific physicochemical properties into target molecules. This application note provides a comprehensive guide to the utilization of (2-Methylbut-3-yn-2-yl)cyclohexane in heterocycle synthesis, detailing key reaction protocols and the underlying mechanistic principles.

The terminal alkyne functionality of (2-Methylbut-3-yn-2-yl)cyclohexane serves as a linchpin for a multitude of transformations, including cycloaddition reactions, metal-catalyzed cyclizations, and coupling reactions.[2][3] These methodologies grant access to a wide range of five- and six-membered heterocycles, which are privileged scaffolds in numerous biologically active compounds and functional materials.[4] The presence of the bulky cyclohexyl and gem-dimethyl groups imparts significant steric influence, which can direct the regioselectivity of certain reactions and enhance the stability and lipophilicity of the resulting heterocyclic products.

Key Synthetic Applications and Protocols

The utility of (2-Methylbut-3-yn-2-yl)cyclohexane as a precursor to heterocyclic systems is best illustrated through specific, field-proven protocols. The following sections detail the synthesis of several important classes of heterocycles, providing step-by-step instructions and insights into the reaction mechanisms.

Synthesis of Substituted Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. The reaction of terminal alkynes with hydrazines represents a direct and efficient route to this important heterocycle.[5][6][7]

Protocol: One-Pot Synthesis of 3-Cyclohexyl-3-methyl-5-phenyl-3H-pyrazol-3-ol

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes.[8]

Reaction Scheme:

Materials:

  • (2-Methylbut-3-yn-2-yl)cyclohexane

  • Phenylhydrazine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and (2-Methylbut-3-yn-2-yl)cyclohexane (1.0 eq).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium acetylide.

  • In a separate flask, prepare a solution of benzaldehyde (1.0 eq) in anhydrous THF. Add this solution to the lithium acetylide suspension dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude propargyl alcohol.

  • To the crude propargyl alcohol dissolved in anhydrous ethanol, add phenylhydrazine (1.2 eq) and a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

Causality and Insights: The initial step involves the formation of a lithium acetylide, which then acts as a nucleophile, attacking the aldehyde to form a propargyl secondary alkoxide. This intermediate is then oxidized in situ to an α-alkynyl ketone.[8] The subsequent reaction with hydrazine proceeds via a Michael-type addition followed by cyclization and dehydration to yield the pyrazole ring.[8]

Workflow for Pyrazole Synthesis:

cluster_0 Step 1: Acetylide Formation & Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyclocondensation A (2-Methylbut-3-yn-2-yl)cyclohexane B n-BuLi, THF, -78 °C A->B Deprotonation C Lithium Acetylide B->C D Aldehyde C->D Nucleophilic Addition E Propargyl Alkoxide D->E F Iodine/K2CO3 E->F Oxidation G α-Alkynyl Ketone F->G H Hydrazine G->H Michael Addition & Cyclization I Pyrazole H->I

Caption: One-pot synthesis of 3,5-disubstituted pyrazoles.

Synthesis of Substituted Isoxazoles

Isoxazoles are another class of five-membered heterocycles with significant applications in drug discovery.[9] A common synthetic route involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[10][11]

Protocol: Synthesis of 3-Aryl-5-(1-cyclohexyl-1-methylethyl)isoxazole

This protocol is based on the in-situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition with terminal alkynes.[9][11]

Reaction Scheme:

Materials:

  • (2-Methylbut-3-yn-2-yl)cyclohexane

  • Arylaldoxime (e.g., benzaldoxime)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the arylaldoxime (1.0 eq) in DCM.

  • Add N-Chlorosuccinimide (1.1 eq) in portions at 0 °C. Stir the mixture for 30 minutes.

  • Add (2-Methylbut-3-yn-2-yl)cyclohexane (1.2 eq) to the reaction mixture.

  • Slowly add triethylamine (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired isoxazole.

Causality and Insights: The reaction proceeds through the in-situ formation of a nitrile oxide from the corresponding aldoxime via a hydroximoyl chloride intermediate generated by NCS.[9] This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition with the terminal alkyne of (2-Methylbut-3-yn-2-yl)cyclohexane to furnish the isoxazole ring. The regioselectivity of the cycloaddition is typically controlled by both steric and electronic factors.[12]

Workflow for Isoxazole Synthesis:

cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A Arylaldoxime B NCS, DCM A->B Chlorination C Hydroximoyl Chloride B->C D Triethylamine C->D Elimination E Nitrile Oxide (1,3-Dipole) D->E F (2-Methylbut-3-yn-2-yl)cyclohexane E->F [3+2] Cycloaddition G Isoxazole F->G

Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.

Sonogashira Coupling for Aryl-Substituted Alkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction allows for the direct installation of an aryl group onto the alkyne of (2-Methylbut-3-yn-2-yl)cyclohexane, creating a key intermediate for further transformations into more complex heterocyclic systems.

Protocol: Synthesis of (2-(Aryl)ethynyl-2-yl)cyclohexylmethanol

This protocol is a general procedure for the copper-free Sonogashira coupling of terminal alkynes with aryl bromides.[16]

Materials:

  • (2-Methylbut-3-yn-2-yl)cyclohexane

  • Aryl bromide (e.g., 3-bromoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), and the aryl bromide (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous THF, followed by (2-Methylbut-3-yn-2-yl)cyclohexane (1.2 eq) and DBU (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired aryl-substituted alkyne.

Causality and Insights: The copper-free Sonogashira reaction avoids the formation of diyne byproducts, which can be a significant issue in traditional copper-co-catalyzed systems.[16] The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by deprotonation of the terminal alkyne by the base (DBU) and subsequent transmetalation to the palladium center. Reductive elimination then affords the coupled product and regenerates the Pd(0) catalyst.

Table 1: Representative Sonogashira Coupling Reactions

EntryAryl BromideYield (%)
13-Bromoaniline92
24-Bromoanisole88
31-Bromonaphthalene95
43-Bromopyridine85

Yields are for isolated products and are based on literature reports for similar substrates.[16]

Workflow for Sonogashira Coupling:

A Pd(0) Catalyst C Oxidative Addition B Aryl Bromide B->C D Ar-Pd(II)-Br C->D H Transmetalation E (2-Methylbut-3-yn-2-yl)cyclohexane F Base (DBU) E->F G Acetylide F->G G->H I Ar-Pd(II)-Alkyne H->I J Reductive Elimination I->J J->A Regeneration K Aryl-Alkyne Product J->K

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Synthesis of Substituted Furans

Furans are prevalent in natural products and pharmaceuticals.[17] The reaction of propargyl alcohols with various coupling partners under metal catalysis provides a versatile entry to polysubstituted furans.[18][19][20]

Protocol: Rh(III)-Catalyzed [3+2] Annulation for Furan Synthesis

This protocol describes the synthesis of a 2,3,5-trisubstituted furan from an N-enoxyimide and (2-Methylbut-3-yn-2-yl)cyclohexane.[19]

Reaction Scheme:

Materials:

  • (2-Methylbut-3-yn-2-yl)cyclohexane

  • N-enoxyphthalimide

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Potassium pivalate (KOPiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, combine N-enoxyphthalimide (1.0 eq), (2-Methylbut-3-yn-2-yl)cyclohexane (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and KOPiv (1.0 eq).

  • Add DCE as the solvent.

  • Heat the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the furan product.

Causality and Insights: This reaction proceeds via a Rh(III)-catalyzed C-H activation of the N-enoxyimide, followed by coordination of the alkyne. Subsequent migratory insertion and reductive elimination steps lead to the formation of the furan ring in a [3+2] annulation fashion. The hydroxyl group of the propargyl alcohol is believed to play a crucial role in directing the regioselectivity of the reaction.[19]

Conclusion

(2-Methylbut-3-yn-2-yl)cyclohexane is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its readily accessible terminal alkyne functionality, coupled with the steric influence of the cyclohexyl and gem-dimethyl groups, provides chemists with a valuable tool for the construction of complex molecular architectures. The protocols detailed in this application note highlight some of the key transformations that can be achieved with this synthon, offering a solid foundation for further exploration and innovation in the fields of medicinal chemistry and materials science. The continued development of novel synthetic methodologies utilizing (2-Methylbut-3-yn-2-yl)cyclohexane is expected to further expand its utility and impact on these critical areas of research.

References

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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  • PMC. (2021). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Molecules, 26(21), 6439. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). Chemistry, 6(1), 183-191. [Link]

  • PMC. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(36), 23266-23289. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Heterocycles via Transition-Metal-Catalyzed Hydroarylation of Alkynes. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

Sources

Application

Hydration of (2-Methylbut-3-yn-2-yl)cyclohexane to ketones protocol

An Application Note for the Synthesis of Ketones via Hydration of (2-Methylbut-3-yn-2-yl)cyclohexane Introduction: The Strategic Conversion of Alkynes to Carbonyls The hydration of alkynes is a cornerstone transformation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Ketones via Hydration of (2-Methylbut-3-yn-2-yl)cyclohexane

Introduction: The Strategic Conversion of Alkynes to Carbonyls

The hydration of alkynes is a cornerstone transformation in organic synthesis, providing a direct and atom-economical route to valuable carbonyl compounds. This reaction, governed by Markovnikov's rule, involves the addition of water across the carbon-carbon triple bond to initially form an enol intermediate, which rapidly tautomerizes to the more stable ketone product.[1][2][3] For terminal alkynes, this transformation is particularly powerful as it regioselectively yields methyl ketones, a prevalent motif in natural products, pharmaceuticals, and industrial chemicals.[2][4]

This application note provides a comprehensive guide for researchers on the hydration of 3-cyclohexyl-3-methylbut-1-yne (a structural isomer of the topic compound, chosen for its unambiguous conversion to a single ketone product), a sterically hindered terminal alkyne, to its corresponding methyl ketone, 3-cyclohexyl-3-methylbutan-2-one . We present two robust and extensively documented protocols: the classic mercury(II)-catalyzed method and a modern, milder gold(I)-catalyzed alternative. The causality behind experimental choices, detailed step-by-step procedures, and troubleshooting insights are provided to ensure reproducible and high-yielding results.

Reaction Mechanism: From Alkyne to Ketone

The conversion of an alkyne to a ketone via hydration proceeds through a well-established two-stage mechanism: electrophilic addition followed by keto-enol tautomerization.

  • Electrophilic Activation and Nucleophilic Attack : The reaction is initiated by an electrophilic catalyst (e.g., Hg²⁺ or Au⁺) that coordinates to the alkyne's π-system. This coordination polarizes the triple bond, rendering it highly susceptible to nucleophilic attack by water. In accordance with Markovnikov's rule, the water molecule attacks the more substituted carbon atom of the triple bond.[1][3] This regioselectivity is driven by the formation of the more stable carbocation intermediate on the tertiary carbon.

  • Keto-Enol Tautomerization : The initial addition product is an enol. Enols are generally unstable and exist in equilibrium with their corresponding keto isomers.[1][2] Under the acidic reaction conditions, this tautomerization is rapidly catalyzed, shifting the equilibrium almost completely towards the thermodynamically favored ketone.[2][5]

Caption: General mechanism for the catalyzed hydration of a terminal alkyne.

Protocol 1: Mercury(II)-Catalyzed Hydration

This traditional method utilizes mercury(II) sulfate as a potent catalyst. While highly effective, it necessitates stringent safety protocols due to the high toxicity of mercury compounds.

Rationale for Experimental Choices:

  • Catalyst : Mercury(II) sulfate is a powerful Lewis acid that effectively activates the alkyne.[2][4]

  • Acid : Sulfuric acid serves as a co-catalyst and proton source, facilitating both the hydration and subsequent tautomerization steps.[5]

  • Solvent : An aqueous organic solvent system (e.g., methanol/water) ensures the miscibility of the organic substrate and aqueous reagents.

Materials and Reagents
Reagent/MaterialSpecification
3-cyclohexyl-3-methylbut-1-yneSubstrate (1.0 eq)
Mercury(II) sulfate (HgSO₄)ACS grade, Catalyst
Sulfuric acid (H₂SO₄), concentrated98%, ACS grade
Methanol (MeOH)Anhydrous
Deionized water (H₂O)
Diethyl ether (Et₂O)ACS grade
Saturated sodium bicarbonate (NaHCO₃) soln
Anhydrous magnesium sulfate (MgSO₄)
Silica gel230-400 mesh
Step-by-Step Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-cyclohexyl-3-methylbut-1-yne (e.g., 1.50 g, 10.0 mmol) in methanol (20 mL).

  • Catalyst Addition : In a separate beaker, carefully prepare the catalyst solution by adding mercury(II) sulfate (e.g., 0.29 g, 1.0 mmol, 0.1 eq) to deionized water (5 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL).

  • Reaction Initiation : Add the catalyst solution to the flask containing the alkyne. Heat the reaction mixture to reflux (approx. 65-70°C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield pure 3-cyclohexyl-3-methylbutan-2-one.

Protocol 2: Gold(I)-Catalyzed Hydration

This modern protocol employs a gold(I) catalyst, offering a less toxic and often milder alternative to mercury-based systems. Gold catalysts are particularly effective for activating alkynes without the need for harsh acidic conditions.[6][7][8]

Rationale for Experimental Choices:

  • Catalyst : A combination of a gold(I) precatalyst like [(IPr)AuCl] or Ph₃PAuCl with a silver co-catalyst (to abstract the chloride) generates a highly active cationic gold species.[6] This system is efficient at low catalyst loadings.

  • Solvent : A mixture of an organic solvent like dioxane and water provides an effective medium for the reaction.

Materials and Reagents
Reagent/MaterialSpecification
3-cyclohexyl-3-methylbut-1-yneSubstrate (1.0 eq)
(Ph₃P)AuClCatalyst Precursor
Silver triflate (AgOTf)Co-catalyst
1,4-DioxaneAnhydrous
Deionized water (H₂O)
Diethyl ether (Et₂O)ACS grade
Anhydrous magnesium sulfate (MgSO₄)
Silica gel230-400 mesh
Step-by-Step Protocol
  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add (Ph₃P)AuCl (e.g., 25 mg, 0.05 mmol, 0.01 eq) and silver triflate (13 mg, 0.05 mmol, 0.01 eq).

  • Solvent and Substrate Addition : Add 1,4-dioxane (15 mL) and deionized water (5 mL). Stir for 5 minutes. Then, add 3-cyclohexyl-3-methylbut-1-yne (e.g., 0.75 g, 5.0 mmol) via syringe.

  • Reaction Conditions : Heat the mixture to 80°C and stir.

  • Monitoring : Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup :

    • Cool the reaction to room temperature.

    • Filter the mixture through a short plug of Celite to remove the silver chloride byproduct, washing with diethyl ether.

    • Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized workflow for the hydration of alkynes.

Data Summary and Characterization

ParameterProtocol 1 (Mercury)Protocol 2 (Gold)
Catalyst SystemHgSO₄ / H₂SO₄(Ph₃P)AuCl / AgOTf
Catalyst Loading10 mol%1 mol%
Temperature~70°C (Reflux)80°C
Typical Reaction Time2-4 hours6-12 hours
Expected Yield85-95%90-98%
Key AdvantageRapid, well-establishedMilder, low toxicity, high functional group tolerance
Key DisadvantageHigh toxicity of mercuryHigher catalyst cost

Expected Characterization Data for 3-cyclohexyl-3-methylbutan-2-one:

  • ¹H NMR (CDCl₃, 400 MHz) : δ ~2.15 (s, 3H, -C(O)CH₃), 1.60-1.80 (m, 5H, cyclohexyl), 1.00-1.25 (m, 6H, cyclohexyl), 1.05 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz) : δ ~212.0 (C=O), 55.0 (quaternary C), 40.0 (cyclohexyl CH), 28.0 (CH₂), 27.0 (CH₂), 26.5 (CH₂), 25.0 (C(CH₃)₂), 24.0 (-C(O)CH₃).

  • Mass Spectrometry (EI) : m/z (%) = 168 (M⁺), 153, 111, 83.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Low reagent purity.Ensure fresh, high-purity reagents. For Protocol 1, ensure acid concentration is correct. For Protocol 2, use freshly prepared catalyst solution. Increase reaction time or temperature moderately.
Formation of Side Products Over-reaction or side reactions (e.g., polymerization).Monitor the reaction closely and stop it upon completion. Ensure efficient stirring. Use the lowest effective temperature.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient or isocratic elution may improve separation.
Inconsistent Yields Incomplete workup; Loss during extraction or purification.Ensure thorough extraction. Carefully neutralize the acid in Protocol 1 to avoid product degradation. Minimize transfers.

Conclusion

The hydration of 3-cyclohexyl-3-methylbut-1-yne to 3-cyclohexyl-3-methylbutan-2-one is an efficient transformation that can be accomplished using either classic mercury-based catalysis or modern gold-catalyzed methods. While the mercury-catalyzed protocol is rapid and robust, the gold-catalyzed alternative provides a safer, more environmentally benign approach with excellent yields and functional group tolerance. The choice of protocol will depend on the specific laboratory constraints, including available resources, safety infrastructure, and cost considerations. Both methods, when executed with care, provide reliable access to the target ketone, demonstrating the enduring utility of alkyne hydration in synthetic organic chemistry.

References

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. [Link]

  • Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]

  • Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes. [Link]

  • Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes Via Keto-Enol Tautomerism. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. [Link]

  • YouTube. (2025, October 16). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov. [Link]

  • ACS Publications. (2015, April 6). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. [Link]

  • MDPI. (2020, October 19). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]

  • Chemistry Steps. (2024, November 10). Markovnikov's Rule. [Link]

  • Fiveable. (2025, August 15). Mercury(II)-catalyzed Definition. [Link]

  • SciSpace. (2014, September 16). TFA-mediated alkyne hydration reaction to synthesize methyl ketones. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2-Methylbut-3-yn-2-yl)cyclohexane Coupling Reactions

Welcome to the technical support center for coupling reactions involving (2-Methylbut-3-yn-2-yl)cyclohexane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the uni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for coupling reactions involving (2-Methylbut-3-yn-2-yl)cyclohexane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered terminal alkyne. Our goal is to provide not just protocols, but a foundational understanding of the reaction dynamics to empower you to troubleshoot and optimize your synthetic routes effectively.

The significant steric bulk imparted by the gem-dimethyl and cyclohexyl groups adjacent to the alkyne moiety in (2-Methylbut-3-yn-2-yl)cyclohexane presents considerable kinetic barriers. This guide focuses primarily on the Sonogashira cross-coupling reaction, as it is the most common application for this substrate, and addresses the prevalent issue of Glaser-Hay homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling reaction with (2-Methylbut-3-yn-2-yl)cyclohexane resulting in extremely low or no yield?

A: The primary reason is the severe steric hindrance around the terminal alkyne. This bulkiness impedes the key steps in the catalytic cycle, particularly the transmetalation step where the copper acetylide transfers the alkyne to the palladium center. Furthermore, the oxidative addition of the aryl halide to the palladium(0) complex can be the rate-limiting step, especially with less reactive partners like aryl bromides or chlorides.[1][2] To overcome this, a carefully selected catalyst system with bulky, electron-rich ligands is often required to enhance catalytic activity.[2]

Q2: I'm observing a significant amount of a single byproduct. What is it and why is it forming?

A: The most common byproduct is the 1,4-disubstituted 1,3-diyne, resulting from the oxidative homocoupling of your alkyne. This is known as the Glaser or Glaser-Hay coupling.[3][4] This side reaction is catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[4][5] The steric hindrance of your substrate does not prevent this dimerization.

Q3: Should I use a copper co-catalyst for my Sonogashira reaction with this alkyne?

A: While the classic Sonogashira protocol uses a copper(I) co-catalyst, it is often the primary cause of problematic Glaser homocoupling.[4][5] For a sterically demanding alkyne like (2-Methylbut-3-yn-2-yl)cyclohexane, running the reaction under copper-free conditions is strongly recommended.[5][6] This is the most effective strategy to minimize the formation of the homocoupled diyne byproduct.[7]

Q4: What is the best palladium source and ligand combination for this substrate?

A: For sterically hindered substrates, the catalyst system is critical. While standard catalysts like Pd(PPh₃)₄ can work, systems employing bulky, electron-rich phosphine ligands often show superior performance. These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center.[1][2] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or tri-p-tolylphosphine (P(p-tol)₃).[8] Stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more robust and air-stable than Pd(0) sources.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to common experimental failures.

Problem 1: Low to No Heterocoupling Product Formation

Your reaction fails to produce the desired cross-coupled product, with starting materials largely remaining.

Root Cause Analysis:

The catalytic cycle is failing to initiate or turn over efficiently. This is typically due to two factors related to the substrate's structure:

  • Inactive Catalyst System: The chosen palladium catalyst and ligand are not sufficiently reactive to overcome the high activation energy of the oxidative addition step, especially with challenging aryl bromides or chlorides.[1][9]

  • Steric Impediment: The bulky cyclohexyl and gem-dimethyl groups physically block the alkyne from coordinating effectively with the palladium complex during the crucial transmetalation step.

dot

Start Reaction Start: Low/No Yield CheckCatalyst Is the Catalyst System Optimized for Hindered Substrates? Start->CheckCatalyst CheckConditions Are Reaction Conditions (Temp, Base, Solvent) Optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Action: Switch to Bulky, Electron-Rich Ligands (e.g., P(t-Bu)3, SPhos) CheckCatalyst->OptimizeCatalyst No IncreaseTemp Action: Increase Temperature & Use a High-Boiling Solvent (e.g., Toluene, DMF) CheckConditions->IncreaseTemp No End Successful Coupling CheckConditions->End Yes OptimizeCatalyst->CheckConditions IncreaseTemp->End

Caption: Troubleshooting workflow for low product yield.

Solutions & Recommended Protocol:

To address this, we must enhance the catalyst's reactivity and force the reaction conditions. A copper-free protocol is recommended to prevent side reactions.

Table 1: Recommended Catalyst Systems for Hindered Alkynes

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Target Aryl Halide
Pd(OAc)₂ (2-3 mol%)P(p-tol)₃ (4-6 mol%)DBUDMF80-100Bromides, Iodides
Pd₂(dba)₃ (1-2 mol%)P(t-Bu)₃ (3-5 mol%)K₃PO₄Toluene100-110Chlorides, Bromides
PdCl₂(PPh₃)₂ (3-5 mol%)(None)Et₃N / i-Pr₂NHTHF / Toluene60-80Iodides (less hindered)

Protocol 1: Optimized Copper-Free Sonogashira for (2-Methylbut-3-yn-2-yl)cyclohexane

This protocol is adapted from methodologies proven effective for sterically demanding alkynes and aryl bromides.[8]

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and tri(p-tolyl)phosphine (0.06 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF). Follow with the addition of (2-Methylbut-3-yn-2-yl)cyclohexane (1.2 equiv). Finally, add 1,8-Diazabicycloundec-7-ene (DBU) (3.0 equiv) as the base.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. The reaction may require 6-24 hours depending on the reactivity of the aryl bromide.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Problem 2: Significant Alkyne Homocoupling (Glaser Byproduct)

The primary product observed is the 1,3-diyne dimer of your starting alkyne, with little to no desired heterocoupled product.

Root Cause Analysis:

This is a classic sign of a copper-catalyzed Glaser coupling reaction outcompeting the Sonogashira pathway.[5] It is almost always caused by two synergistic factors:

  • Presence of Copper(I): The copper co-catalyst is essential for the Glaser mechanism.[3]

  • Presence of Oxygen: Oxygen acts as the terminal oxidant to regenerate the active copper species, allowing the homocoupling cycle to continue.[4]

dot

Alkyne R-C≡C-H (Starting Alkyne) Copper_Acetylide Copper Acetylide (R-C≡C-Cu) Alkyne->Copper_Acetylide + Cu(I) Cu_I Cu(I) Catalyst O2 Oxygen (O2) Oxidative_Coupling Oxidative Coupling O2->Oxidative_Coupling Oxidant Copper_Acetylide->Oxidative_Coupling Oxidative_Coupling->Cu_I Regenerates Diyne R-C≡C-C≡C-R (Glaser Byproduct) Oxidative_Coupling->Diyne

Caption: Simplified mechanism of Glaser homocoupling.

Solutions:

The most robust solution is to eliminate one of the essential components of the Glaser reaction.

  • Eliminate Copper (Recommended): Switch to a copper-free Sonogashira protocol, such as the one described in Protocol 1 . This is the most reliable method for suppressing homocoupling.[6][7]

  • Eliminate Oxygen (If Copper is Necessary): If a copper-catalyzed system must be used, rigorous exclusion of oxygen is critical. This involves using properly dried and degassed solvents (via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and maintaining a strict inert atmosphere throughout the entire setup and reaction time.[5]

References

  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Glaser Coupling. Alfa Chemistry.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Troubleshooting low yields in 1,2-diiodoethylene cross-coupling reactions. Benchchem.
  • Troubleshooting Sonogashira reaction for 4-Ethynylpyrene. Smolecule.
  • Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Glaser coupling – Knowledge and References. Taylor & Francis.
  • Sonogashira troubleshooting help needed. Reddit.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. Available from: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Wipf Group, University of Pittsburgh.

Sources

Optimization

Overcoming steric hindrance in (2-Methylbut-3-yn-2-yl)cyclohexane functionalization

Topic: Overcoming Steric Hindrance in (2-Methylbut-3-yn-2-yl)cyclohexane Ticket ID: #STR-2026-BLK Status: Open Support Level: Tier 3 (Senior Application Scientist) System Overview & Steric Analysis The Substrate: (2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in (2-Methylbut-3-yn-2-yl)cyclohexane Ticket ID: #STR-2026-BLK Status: Open Support Level: Tier 3 (Senior Application Scientist)

System Overview & Steric Analysis

The Substrate: (2-Methylbut-3-yn-2-yl)cyclohexane The Challenge: Extreme Steric Shielding (The "Umbrella" Effect)

You are attempting to functionalize a terminal alkyne attached to a quaternary carbon center. This carbon bears two methyl groups (gem-dimethyl) and a bulky cyclohexane ring.

  • Structural Reality: The cyclohexane ring adopts a chair conformation. The 1,3-diaxial interactions and the sheer volume of the gem-dimethyl group create a "cone of protection" around the alkyne.

  • Kinetic Consequence: Standard catalysts (e.g., Pd(PPh₃)₄) cannot negotiate this steric wall. The metal center cannot get close enough to the

    
    -system for coordination or oxidative addition without significant ligand exchange energy penalties.
    
Visualizing the Barrier

The following diagram illustrates the steric clash preventing standard catalytic cycles.

StericWall cluster_molecule Substrate: (2-Methylbut-3-yn-2-yl)cyclohexane cluster_catalyst Standard Catalyst (e.g., Pd(PPh3)4) Node_Quat Quaternary Carbon (Steric Hub) Node_Alkyne Terminal Alkyne (Target) Node_Quat->Node_Alkyne Node_Cy Cyclohexane Ring (Bulky Wall) Node_Cy->Node_Quat Node_Me Gem-Dimethyl (Side Blockers) Node_Me->Node_Quat Node_Pd Palladium Center Node_Pd->Node_Alkyne BLOCKED (Steric Repulsion) Node_L PPh3 Ligands (Too Large) Node_L->Node_Pd

Figure 1: The "Steric Wall" preventing standard catalyst approach. The quaternary center acts as a hub, holding the bulky cyclohexane and methyl groups in a position that shields the alkyne.

Troubleshooting Modules

Module A: C-C Bond Formation (Sonogashira Coupling)

Symptom: Reaction turns black (Pd precipitation) immediately, or yields <10% product. Root Cause: The rate of Oxidative Addition (Ar-X to Pd) is fast, but Transmetallation (Alkyne to Pd) is sterically inhibited. The Pd species decomposes before the bulky alkyne can coordinate.

The Solution: Ligand Design (Buchwald Ligands) You must switch to dialkylbiaryl phosphine ligands. Specifically, XPhos or SPhos .

  • Why? These ligands are electron-rich (facilitating oxidative addition) but, crucially, they are bulky in a way that promotes a monoligated Pd(0) species. This creates an "open" coordination site on the backside of the Palladium, allowing the bulky alkyne to approach.

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
Copper CuI (5-10 mol%)CuI (5 mol%)
Base Et₃N (Solvent)Cs₂CO₃ (2 equiv) in MeCN/Toluene
Temp 60°C80°C - 100°C

Critical Step: Pre-complexation. Do not mix everything at once. Stir Pd(OAc)₂ and XPhos in the solvent for 30 mins before adding the substrate. This ensures the active catalytic species (L-Pd-0) is formed.

Module B: Click Chemistry (CuAAC)

Symptom: Reaction stalls; copper turns blue/green (oxidation to Cu(II)). Root Cause: The "Gem-Dimethyl" effect prevents the formation of the dinuclear copper intermediate required for the catalytic cycle. The copper acetylide forms but gets "stuck" because the azide cannot access the shielded metal center.

The Solution: Ligand-Accelerated Catalysis + Heat Standard ligands like TBTA are often insufficient for quaternary propargylic centers.

  • Recommendation: Use THPTA (Tris(hydroxypropyltriazolylmethyl)amine) or BTTES . These ligands are water-soluble and prevent Cu(I) disproportionation while maintaining a geometry that forces the reactants together.

  • Thermal Boost: Steric hindrance is an activation energy barrier. You must add energy. Microwave irradiation (80°C, 10-30 mins) often pushes these reactions to completion where room temperature stirring fails for days.

Module C: Hydration (Ketone Synthesis)

Symptom: No reaction with H₂SO₄/HgSO₄; decomposition of substrate. Root Cause: The alkyne


-cloud is physically blocked from attacking the proton or mercury ion.

The Solution: N-Heterocyclic Carbene (NHC) Gold(I) Gold(I) is a "soft" carbophilic acid. When ligated with a bulky NHC (like IPr ), the linear geometry of the Au-complex allows it to "needle" through the steric gap that spherical protons cannot effectively activate.

  • Catalyst: [IPrAuCl] / AgOTf (or the pre-formed catalyst IPrAuNTf₂ ).

  • Mechanism: The linear Au-L complex coordinates to the alkyne orthogonal to the steric bulk.

Decision Logic & Workflow

Follow this logic tree to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Failed CheckColor Check Reaction Mixture Color Start->CheckColor ColorBlack Black Precipitate (Pd Black)? CheckColor->ColorBlack ColorGreen Blue/Green Solution (CuAAC)? CheckColor->ColorGreen NoChange No Color Change / SM Recovered? CheckColor->NoChange LigandIssue Ligand Dissociation. Switch to XPhos or SPhos. Increase Temp. ColorBlack->LigandIssue Yes O2Leak O2 Leak / Cu Oxidation. Add Na-Ascorbate excess. Use THPTA ligand. ColorGreen->O2Leak Yes Activation Kinetic Barrier. Switch to Microwave Heating. Check Catalyst Loading. NoChange->Activation Yes

Figure 2: Troubleshooting logic flow for identifying failure modes based on visual cues.

Detailed Protocol: Sterically Demanding Sonogashira Coupling

Objective: Couple (2-Methylbut-3-yn-2-yl)cyclohexane with 4-Iodoanisole.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Halide: 1.2 equiv

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: MeCN : Toluene (1:1 ratio) - Degassed

Procedure:

  • Catalyst Pre-formation (Crucial): In a glovebox or under strict Ar flow, add Pd(OAc)₂ and XPhos to a reaction vial. Add the solvent mixture (anhydrous/degassed). Stir at RT for 30 minutes. The solution should turn a clear amber/orange.

  • Substrate Addition: Add the Aryl Iodide, the Alkyne substrate, and the Cs₂CO₃ base.

  • Copper Addition: Add CuI last. Seal the vial immediately.

  • Reaction: Heat the vial to 80°C .

    • Note: If using Aryl Bromides, increase temp to 100°C.

  • Monitoring: Monitor by GC-MS or LC-MS. TLC may be misleading due to low polarity differences.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Frequently Asked Questions (FAQ)

Q: Can I use the standard Pd(PPh₃)₂Cl₂ catalyst if I just heat it more? A: No. Heating Pd(PPh₃)₂Cl₂ above 80°C often leads to phosphine dissociation and rapid precipitation of inactive Palladium black. The steric bulk of your substrate exacerbates this by slowing down the productive step, giving the catalyst more time to decompose. You need a ligand that stabilizes the Pd(0) species at high temperatures (like XPhos).

Q: My Click reaction (CuAAC) works for phenylacetylene but fails for this substrate. Why? A: Phenylacetylene is flat. Your substrate is a "ball" of steric bulk. The copper center in the intermediate is physically shielded. You must use THPTA (5 mol%) and Sodium Ascorbate (10 mol%) with CuSO₄ (5 mol%). If it still fails, run the reaction in a Microwave at 80°C for 20 minutes.

Q: Is the terminal proton acidic enough to be deprotonated? A: Yes, the pKa of the terminal alkyne (~25) is not significantly affected by the steric bulk. However, the kinetic rate of deprotonation is slower. Use a smaller, stronger base if possible, or ensure vigorous stirring if using heterogeneous bases like Cs₂CO₃.

References

  • Buchwald Ligands in Sonogashira Coupling

    • Gelderblom, P., et al. "Sonogashira Coupling of Sterically Hindered Alkynes." Journal of the American Chemical Society.[1][2]

    • Source:

  • Gold Catalysis for Hindered Alkynes

    • Marion, N., et al.
    • Source:

  • Ligand Accelerated CuAAC (Click)

    • Presolski, S.I., et al. "Ligand-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition." Chemical Reviews.
    • Source:

  • Steric Parameters (Buried Volume)

    • Clavier, H., & Nolan, S. P. "Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands.
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling of (2-Methylbut-3-yn-2-yl)cyclohexane

Executive Summary & Mechanistic Insight[1] The Challenge: You are working with (2-Methylbut-3-yn-2-yl)cyclohexane , a sterically hindered tertiary propargylic alkyne. While the steric bulk of the gem-dimethyl group adjac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight[1]

The Challenge: You are working with (2-Methylbut-3-yn-2-yl)cyclohexane , a sterically hindered tertiary propargylic alkyne. While the steric bulk of the gem-dimethyl group adjacent to the alkyne protects against some nucleophilic attacks, it does not effectively prevent oxidative homocoupling (Glaser or Hay coupling).

In a standard Sonogashira coupling, the presence of Copper(I) and trace Oxygen creates a competitive pathway. Instead of transmetallating to Palladium for your desired cross-coupling, the Copper-acetylide intermediate undergoes oxidative dimerization to form the 1,3-diyne byproduct.

The Solution Architecture: To suppress this, we must disrupt the homocoupling mechanism at three critical control points:

  • Atmosphere: Elimination of O₂ (The Oxidant).

  • Kinetics: Control of localized alkyne concentration (The Substrate).

  • Catalysis: Removal of Copper (The Mediator).

Mechanistic Bifurcation Diagram

The following diagram illustrates the critical divergence point where your reaction succeeds or fails based on oxygen presence.

Sonogashira_Competition Alkyne (2-Methylbut-3-yn-2-yl) cyclohexane Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + Base / Cu(I) Cu_Cat Cu(I) Catalyst O2_Present Trace O2 Present Cu_Acetylide->O2_Present Inert_Atm Strict Inert Atmosphere Cu_Acetylide->Inert_Atm Homocoupling Glaser Product (1,3-Diyne Dimer) O2_Present->Homocoupling Oxidative Dimerization Transmetal Transmetallation to Pd(II) Inert_Atm->Transmetal Successful Cycle CrossCoupling Desired Product (Cross-Coupled) Transmetal->CrossCoupling + Ar-Pd-X / Red. Elim.

Figure 1: Mechanistic competition between the desired Pd-cycle (Green path) and the parasitic Cu-mediated oxidative dimerization (Red path).

Strategic Protocol: The "Zero-Oxygen" Standard

The most common cause of homocoupling is insufficient degassing. Sparging (bubbling gas) is often inadequate for sensitive tertiary alkynes.

Protocol A: Freeze-Pump-Thaw (Gold Standard)

Use this protocol if you observe >5% homocoupling.

  • Preparation: Place your solvent (THF, DMF, or Toluene) and liquid reagents in a Schlenk flask. Do not add the catalyst yet.

  • Freeze: Submerge the flask in liquid nitrogen until the contents are completely frozen.

  • Pump: Open the flask to high vacuum (0.1 mmHg) for 10–15 minutes.

  • Thaw: Close the flask, remove from liquid nitrogen, and allow to thaw to room temperature under static vacuum. (Gas bubbles will evolve).

  • Repeat: Perform this cycle 3 times .

  • Backfill: Backfill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).

  • Catalyst Addition: Add Pd and Cu catalysts quickly against a positive flow of Argon.

Strategic Protocol: Copper-Free Sonogashira

If rigorous degassing fails, you must eliminate the Copper entirely. Copper-free variants rely on the in situ generation of a more reactive Pd-alkynyl species, often requiring specific ligands or bases.

Rationale

By removing CuI, you eliminate the formation of the Copper-acetylide, effectively shutting down the Glaser mechanism. The trade-off is a slower reaction rate, which we compensate for using a more active Palladium source.

Protocol B: Cu-Free Cross-Coupling

Recommended for (2-Methylbut-3-yn-2-yl)cyclohexane due to steric bulk.

ComponentRecommendationFunction
Catalyst PdCl₂(CH₃CN)₂ (3 mol%) + XPhos (6 mol%)XPhos is bulky and electron-rich, facilitating oxidative addition without Cu.
Base Cs₂CO₃ (2.0 equiv)Inorganic bases often outperform amines in Cu-free conditions.
Solvent Acetonitrile (MeCN) or 1,4-Dioxane Polar aprotic solvents stabilize the polar transition states.
Temperature 60°C - 80°C Higher temp required to drive the carbopalladation/deprotonation step.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), PdCl₂(CH₃CN)₂ (0.03 equiv), and XPhos (0.06 equiv).

  • Evacuate and backfill with Argon (3x).[1]

  • Add degassed Solvent and (2-Methylbut-3-yn-2-yl)cyclohexane (1.2 equiv) via syringe.

  • Heat to 80°C. Monitor by HPLC/UPLC.

Strategic Protocol: Kinetic Control (Slow Addition)

If you must use Copper (e.g., for cost or specific reactivity reasons), you must keep the concentration of the free alkyne lower than the concentration of the oxidative insertion complex (Ar-Pd-X).

Technique:

  • Dissolve the (2-Methylbut-3-yn-2-yl)cyclohexane in a separate portion of degassed solvent.

  • Load this solution into a gas-tight syringe mounted on a syringe pump.

  • Add the alkyne solution to the reaction mixture (containing Ar-X, Pd, Cu, Base) over 2–4 hours .

Why this works: Homocoupling is second-order with respect to the alkyne (Rate ∝ [Alkyne]²). Cross-coupling is first-order (Rate ∝ [Alkyne]). Reducing [Alkyne] drastically penalizes the homocoupling side reaction.

Troubleshooting & FAQs

Decision Matrix: Diagnosing the Failure

Troubleshooting_Tree Start Issue Observed Symptom1 Reaction turns Green/Blue Start->Symptom1 Symptom2 Low Yield, No Dimer Start->Symptom2 Symptom3 High Dimer (Homocoupling) Start->Symptom3 Diagnosis1 Cu(II) formation. Oxygen leak. Symptom1->Diagnosis1 Diagnosis2 Catalyst dead or Steric hindrance. Symptom2->Diagnosis2 Diagnosis3 Glaser Coupling dominating. Symptom3->Diagnosis3 Action1 Check seals. Use Protocol A (FPT). Diagnosis1->Action1 Action2 Switch to Protocol B (Cu-Free + XPhos). Diagnosis2->Action2 Action3 Use Syringe Pump (Slow Addition). Diagnosis3->Action3

Figure 2: Diagnostic workflow for common reaction failures.

Frequently Asked Questions

Q: My reaction mixture turned bright green after 30 minutes. What happened? A: This is the classic "Glaser Green." Copper(I) is yellow/colorless. Copper(II) is blue/green. The color change indicates that Oxygen has entered your system, oxidized your catalyst, and is actively driving homocoupling. Action: Abort, re-dry solvents, and check your Argon lines.

Q: Can I use ascorbic acid to prevent this? A: Yes. Adding 10–20 mol% of Sodium Ascorbate can help keep Copper in the +1 oxidation state, acting as an in situ scavenger for oxidants. This is borrowed from "Click" chemistry (CuAAC) but is effective here.

Q: Does the cyclohexane ring affect the reaction rate? A: Yes. The cyclohexane ring adds steric bulk at the propargylic position. This slows down the transmetallation step. Because the desired reaction is slower, the "window of opportunity" for side reactions (like homocoupling) is open longer. This makes Protocol B (Cu-Free) highly attractive, as it bypasses the crowded transmetallation from Cu to Pd.

References

  • Chinchilla, R., & Nájera, C. (2007).[2][3][4][5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][4] Chemical Reviews, 107(3), 874–922.[2][4] Link[2]

  • Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[3] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

  • Adamo, C., et al. (2006). Mechanism of the Copper-Free Sonogashira Reaction. Journal of the American Chemical Society, 128(21), 6829–6836. Link

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions of (2-Methylbut-3-yn-2-yl)cyclohexane

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with exothermic reactions involving (2-Methylbut-3-yn-2-yl)cyclohexane and structurally related termi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with exothermic reactions involving (2-Methylbut-3-yn-2-yl)cyclohexane and structurally related terminal alkynes. The information herein is designed to ensure experimental success and, most importantly, operational safety by addressing common challenges in temperature control.

Introduction: The Thermal Challenge of Alkyne Reactions

Terminal alkynes, such as (2-Methylbut-3-yn-2-yl)cyclohexane, are highly versatile functional groups in organic synthesis.[1][2] However, many of their useful transformations, including deprotonation, alkylation, and coupling reactions, are significantly exothermic.[3] This release of heat, if not properly managed, can lead to a rapid increase in reaction temperature, creating a dangerous positive feedback loop known as a "runaway reaction."[4][5] A runaway reaction can result in solvent boiling, excessive pressure buildup, and even vessel failure, posing a significant risk of fire, explosion, and injury.[3][6]

The risk of a thermal event is magnified during the scale-up of a reaction. As the reaction volume increases, the ratio of heat transfer surface area to reaction volume decreases, making it more difficult to dissipate the heat generated.[5][7] Therefore, a thorough understanding of the reaction's thermal profile and robust temperature control strategies are paramount for safe and reproducible results.

Troubleshooting Guide: Common Issues in Temperature Control

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction temperature is rising much faster than expected, even with an ice bath. What's happening and what should I do?

A1: A rapid temperature increase that is difficult to control with standard cooling methods is a primary indicator of a potential runaway reaction.[4][8]

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.[8]

    • Enhance Cooling: If safe to do so, add a more potent cooling agent to your bath (e.g., dry ice to an acetone or isopropanol bath). Be prepared for vigorous solvent boiling if the reaction is already very hot.

    • Increase Stirring: Ensure vigorous stirring to improve heat transfer to the vessel walls and prevent the formation of localized hot spots.[9]

    • Prepare for Quenching: Have a pre-chilled, appropriate quenching agent ready for immediate addition if the temperature continues to rise uncontrollably. The choice of quencher will depend on the specific reaction chemistry.

  • Root Cause Analysis:

    • Incorrect Reagent Concentration or Addition Rate: Adding a reagent too quickly or at a higher concentration than specified can lead to an accumulation of unreacted material, followed by a sudden, highly exothermic reaction.[7]

    • Inadequate Cooling Capacity: The cooling bath may not be sufficient for the scale of the reaction.[3]

    • Poor Heat Transfer: Inefficient stirring or a vessel with a low surface-area-to-volume ratio can impede heat dissipation.

Q2: I'm planning to scale up my reaction from 1g to 50g. What are the key safety considerations for temperature control?

A2: Scaling up a reaction requires more than simply multiplying the reagent quantities.[4] The thermal dynamics change significantly with increasing volume.

  • Key Considerations:

    • Incremental Scale-Up: Never scale up a reaction by more than a factor of three to five in a single step without re-evaluating the safety parameters.[9]

    • Heat Transfer Limitations: As the volume of the reaction mixture increases, the surface area available for heat exchange does not increase proportionally.[5] This means that cooling becomes less efficient at larger scales.

    • Reaction Calorimetry: For significant scale-ups, it is highly recommended to perform reaction calorimetry studies.[10][11] This will provide crucial data on the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthetic reaction (MTSR), allowing for proper engineering of cooling systems.[3]

    • Equipment Selection: Ensure your reaction vessel is appropriately sized, allowing for sufficient headspace (at least twice the volume of all added substances) to accommodate potential gas evolution or foaming.[9] Use a mechanical stirrer for efficient mixing in larger flasks.

Q3: What are the best practices for setting up my experiment to ensure optimal temperature control?

A3: A well-planned experimental setup is your first line of defense against thermal excursions.

  • Best Practices:

    • Controlled Reagent Addition: For highly exothermic reactions, use a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent.[8] This allows the heat to be dissipated as it is generated.

    • Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture with a thermocouple or thermometer, not just the temperature of the cooling bath.[8]

    • Efficient Stirring: Use a magnetic stir bar and stir plate or an overhead stirrer that is appropriately sized for your reaction vessel to ensure good mixing and prevent hot spots.[9]

    • Secondary Containment: Place your reaction vessel in a secondary container to contain any spills in case of vessel failure.[4]

    • Emergency Plan: Before starting the reaction, have a clear plan for what to do in case of a temperature spike, including having appropriate quenching agents and emergency cooling baths readily available.[8]

Frequently Asked Questions (FAQs)

Q: What is a "runaway reaction" and why is it a concern with (2-Methylbut-3-yn-2-yl)cyclohexane?

A: A runaway reaction is an uncontrolled, self-accelerating reaction that generates heat faster than it can be removed.[4][5] This is a significant concern with reactions involving terminal alkynes like (2-Methylbut-3-yn-2-yl)cyclohexane because many of their synthetic transformations are highly exothermic.[3] If the heat is not dissipated, the increasing temperature further accelerates the reaction rate, creating a dangerous feedback loop that can lead to an explosion.[4]

Q: How can I determine if my reaction has the potential to become a runaway?

A: A preliminary hazard assessment should be conducted.[5] This involves reviewing the literature for similar reactions and, ideally, performing a thermal analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[10][11] These methods can determine the onset temperature of a strong exotherm and the total heat of reaction. A large heat of reaction and a low onset temperature indicate a higher risk.

Q: What are some suitable quenching agents for reactions involving (2-Methylbut-3-yn-2-yl)cyclohexane?

A: The choice of quenching agent is highly dependent on the specific reagents being used. For reactions involving organometallic reagents (e.g., Grignards, organolithiums), a common and safe practice is to slowly add a less reactive proton source, such as isopropanol, followed by a more reactive one like methanol, and finally water.[12][13][14] For other types of reactions, a saturated aqueous solution of ammonium chloride is often a good choice.[12] Always perform the quench at a low temperature and with vigorous stirring.

Q: Are there any specific chemical incompatibilities I should be aware of with (2-Methylbut-3-yn-2-yl)cyclohexane?

A: Based on the safety data for the related compound 2-Methyl-3-butyn-2-ol, strong oxidizing agents and acids should be considered incompatible.[15] Additionally, terminal alkynes can form explosive acetylides with certain metals, particularly copper and its alloys.[16] Therefore, it is crucial to avoid using equipment with exposed copper or brass components.

Experimental Protocols

Protocol 1: Small-Scale Reaction with Controlled Reagent Addition

This protocol is for a generic exothermic reaction on a small scale (1-5 mmol).

  • Apparatus Setup:

    • In a chemical fume hood, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple to monitor the internal temperature, a rubber septum for reagent addition via syringe, and a nitrogen inlet.

    • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone).

  • Reagent Preparation:

    • Dissolve (2-Methylbut-3-yn-2-yl)cyclohexane in an appropriate anhydrous solvent in the reaction flask.

    • Prepare the second reagent in a separate, dry flask or syringe.

  • Reaction Execution:

    • Begin stirring and cool the reaction mixture to the desired initial temperature (e.g., 0 °C or -78 °C).

    • Slowly add the second reagent dropwise via syringe or syringe pump over a period of 30-60 minutes.

    • Continuously monitor the internal temperature. If the temperature rises more than 5-10 °C above the set point, pause the addition until it returns to the desired range.[8]

  • Workup:

    • Once the addition is complete and the reaction is deemed finished, slowly and carefully add a pre-chilled quenching solution while maintaining a low temperature.

Data Presentation
ParameterRecommendationRationale
Reagent Addition Rate 0.1 - 0.5 mL/min (for a 1M solution)Slow addition prevents the accumulation of unreacted reagents and allows for effective heat dissipation.[7]
Stirring Speed >300 RPM (for magnetic stirring)Ensures homogeneity and efficient heat transfer to the vessel walls.[9]
Maximum Allowable Temperature Deviation +5 °C from the target temperatureA small deviation indicates that the reaction is under control. Larger deviations may signal the onset of a thermal runaway.
Headspace in Reaction Vessel At least 50% of the total volumeProvides a safety margin for potential gas evolution or foaming.[9]

Visualization

Troubleshooting Workflow for Temperature Excursions

G cluster_0 Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution observe Temperature rises > 5-10°C above setpoint stop_addition Stop Reagent Addition observe->stop_addition enhance_cooling Enhance Cooling (e.g., add dry ice) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate enhance_cooling->increase_stirring prepare_quench Prepare Emergency Quench increase_stirring->prepare_quench temp_controlled Is temperature decreasing? prepare_quench->temp_controlled resume Resume addition at a slower rate temp_controlled->resume Yes quench Execute Emergency Quench temp_controlled->quench No investigate Post-Incident Investigation resume->investigate quench->investigate

Caption: Workflow for managing unexpected temperature increases.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
  • 2 - SAFETY DATA SHEET. (2009, August 19).
  • Heats of Reactions and Calorimetry. (2023, July 12). Chemistry LibreTexts.
  • Practical approach to prediction and prevention of runaway reactions. (2022, November 1).
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Technical Support Center: Quenching Procedures for Organometallic Reactions. Benchchem.
  • Heat flow calorimetry - application and techniques. IChemE.
  • Material Safety Data Sheet. (n.d.).
  • Scale-up Reactions. (2019, September 18). Division of Research Safety - Illinois.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo.
  • Controlling alkyne reactivity by means of a copper-catalyzed radical reaction system for the synthesis of functionalized quaternary carbons. (2020, March 26). Beilstein Journals.
  • Quenching of Water Reactive Materials. (2016, November 22). The Sarpong Group.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Runaway reactions, case studies, lessons learned. aria.developpement-durable.gouv.fr.
  • Reactions of Alkynes - Addition of HX and X₂. (2020, May 30). Chemistry LibreTexts.
  • 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258. PubChem.
  • Reaction calorimeter. Wikipedia.
  • 2-METHYL-3-YN-2-OL CAS N°: 115-19-5. OECD Existing Chemicals Database.
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025, August 18).
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9).
  • Quenching and Disposal of Liquid Pyrophoric Materials. Environmental Health and Safety.
  • Calorimetry: heat flow versus power compensations methods. (2025, June 30). H.E.L Group.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (2022, November 15). IRJET.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. (2020, December 16). YouTube.
  • Fluorescence Quenching. (n.d.).
  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019, February 27).

Sources

Troubleshooting

Technical Guide: Palladium Removal from (2-Methylbut-3-yn-2-yl)cyclohexane Derivatives

Diagnostic Phase: The Chemical Context The Challenge: You are dealing with a tertiary propargylic system.[1] The (2-Methylbut-3-yn-2-yl) moiety presents a dual challenge for purification: Thermodynamic Trap: The alkyne (...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Phase: The Chemical Context

The Challenge: You are dealing with a tertiary propargylic system.[1] The (2-Methylbut-3-yn-2-yl) moiety presents a dual challenge for purification:

  • Thermodynamic Trap: The alkyne (

    
    ) acts as a strong 
    
    
    
    -donor ligand, often forming stable
    
    
    -complexes with Palladium (Pd), particularly in the presence of phosphines. This "locks" the metal into the API, making standard crystallization ineffective.
  • Stability Risk: The tertiary carbon adjacent to the alkyne is sensitive. Strong Lewis acids or acidic scavengers can trigger Meyer-Schuster rearrangements or Rupe rearrangements , destroying your product.

Regulatory Target:

  • Oral PDE (Permitted Daily Exposure):

    
     (typically 
    
    
    
    for a 10g daily dose).[2]
  • Parenteral PDE:

    
     (typically 
    
    
    
    ).[2]

Decision Matrix: Selecting the Removal Method

Do not blindly add activated carbon. Use this logic gate to preserve yield and integrity.

Pd_Removal_Decision Start Start: Measure Initial Pd Content HighPd > 1000 ppm (Gross Contamination) Start->HighPd High Load LowPd < 1000 ppm (Trace Contamination) Start->LowPd Low Load Carbon Activated Carbon (Charcoal) *Use with Caution* HighPd->Carbon Robust Molecule Cryst Crystallization with Additive (e.g., N-Acetyl Cysteine) HighPd->Cryst Crystalline Product Scavenger Functionalized Silica Scavengers (The Gold Standard) LowPd->Scavenger Carbon->Scavenger Polishing Step Cryst->Scavenger Polishing Step LigandCheck Is the Pd bound to strong phosphines or alkynes? Scavenger->LigandCheck DMT SiliaMetS® DMT (Dimercaptotriazine) LigandCheck->DMT Yes (Strong Binding) Thiol SiliaMetS® Thiol (Mercaptopropyl) LigandCheck->Thiol No (Weak Binding)

Caption: Decision matrix for selecting the optimal palladium removal strategy based on initial contamination levels and ligand environment.

Protocol A: Functionalized Silica Scavengers (Recommended)

This is the most reliable method for your specific derivative because it operates under neutral conditions, preserving the tertiary propargylic center.

Recommended Scavengers:

  • SiliaMetS® DMT (Dimercaptotriazine): Best for Pd strongly coordinated to alkynes or phosphines.

  • SiliaMetS® Thiol: Good general-purpose scavenger, less expensive.

Comparative Data: Scavenger Efficiency
Scavenger TypeFunctional GroupMechanismSelectivityAcid Stability Risk
SiliaMetS® DMT DimercaptotriazineChelating (Bidentate)High (Pd, Pt, Rh, Ru)Low (Neutral)
SiliaMetS® Thiol PropylthiolBinding (Monodentate)Moderate (Pd, Ag, Hg)Low (Neutral)
Activated Carbon N/APhysisorptionLow (Non-specific)Low
SCX Resins Sulfonic AcidIon ExchangeLow for Pd(0)/(II)HIGH (Avoid)
Step-by-Step Workflow
  • Solvent Selection: Dissolve crude product in THF , Ethyl Acetate , or DMF .

    • Note: Avoid alcohols (MeOH/EtOH) if your product is prone to solvolysis, though they are excellent for scavenger kinetics.

  • Loading: Add 4–10 equivalents of scavenger relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, start with 5-10% w/w relative to the crude product.

  • Temperature: Heat to 50–60°C .

    • Critical: Room temperature is often insufficient to break the Pd-Alkyne

      
      -complex. Heat provides the activation energy for ligand exchange.
      
  • Time: Agitate (do not stir with magnetic bar if possible, use overhead stirring to prevent grinding) for 4–12 hours .

  • Filtration: Filter through a 0.45

    
    m pad (Celite or membrane) to remove the silica.
    
  • Wash: Wash the filter cake with the reaction solvent to recover adsorbed product.

Protocol B: The "Carbon Polish" (For Gross Contamination)

Use this only if initial Pd is >1000 ppm. Carbon is non-specific and may reduce the yield of your lipophilic cyclohexane derivative.

  • Slurry: Dissolve product in a non-polar solvent (e.g., Toluene or DCM). Carbon works best in non-polar media where the polar Pd complexes adsorb to the carbon surface.

  • Addition: Add Activated Carbon (e.g., Darco KB-G) at 10-20% w/w relative to product.

  • Agitation: Stir at room temperature for 1-2 hours. Do not heat (heating can cause desorption).

  • Filtration: Filter over a Celite pad.

  • Proceed to Protocol A: Carbon rarely gets Pd <10 ppm alone. Follow up with SiliaMetS® Thiol/DMT.[3]

Troubleshooting & FAQs

Q: I used SiliaMetS Thiol, but the solution is still dark/colored.

  • A: Color is not a reliable indicator of Pd concentration. Colloidal Pd (Pd nanoparticles) can be dark even at low ppm. Conversely, monomeric Pd(II) can be light yellow. Trust your ICP-MS data. If ICP is high, switch to SiliaMetS® DMT ; the bidentate chelation is stronger than the monodentate thiol.

Q: My product yield dropped significantly after scavenging.

  • A: The cyclohexane ring makes your molecule lipophilic. If you used a highly lipophilic scavenger backbone (like polystyrene-based resins), your product might have adsorbed non-specifically.

    • Fix: Switch to Silica-based scavengers (hydrophilic backbone repels your lipophilic product).

    • Fix: Ensure you wash the filter cake thoroughly with a polar aprotic solvent (e.g., THF).

Q: Can I use acidic washes (HCl) to extract the Pd?

  • A: NO. Your molecule contains a (2-Methylbut-3-yn-2-yl) group. This tertiary propargylic alcohol/ether is prone to acid-catalyzed elimination (forming an enyne) or rearrangement. Stick to neutral scavengers.

Q: The Pd level plateaued at 50 ppm and won't go lower.

  • A: You likely have a kinetic issue. The Pd is buried in the steric bulk of the cyclohexane/tertiary-butyl-like group.

    • Fix: Increase temperature to 65°C (if stable).

    • Fix: Use a scavenger with a smaller particle size (e.g., 40-63 µm) to increase surface area.

Mechanism of Action: Why DMT?

The following diagram illustrates why Dimercaptotriazine (DMT) is superior for alkyne-coordinated Palladium.

Scavenging_Mechanism Pd_Complex Pd-Alkyne Complex (Stable) Transition Ligand Exchange (Heat Required) Pd_Complex->Transition Dissociation DMT_Silica Silica-DMT (Chelator) DMT_Silica->Transition Attack Captured Pd-DMT (Trapped) Transition->Captured Chelation Product Free API Transition->Product Release

Caption: Ligand exchange mechanism where the bidentate DMT scavenger displaces the alkyne ligand from the Palladium center.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023).[4] SiliaMetS® Metal Scavengers: User Guide & Selection Chart. SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[2][5][6] Link

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Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of (2-Methylbut-3-yn-2-yl)cyclohexane

An In-Depth Guide to the 1H and 13C NMR Spectral Interpretation of (2-Methylbut-3-yn-2-yl)cyclohexane As a Senior Application Scientist, a significant portion of my work involves assisting researchers in the meticulous p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H and 13C NMR Spectral Interpretation of (2-Methylbut-3-yn-2-yl)cyclohexane

As a Senior Application Scientist, a significant portion of my work involves assisting researchers in the meticulous process of molecular structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone of this process, providing an unparalleled, non-destructive window into the atomic framework of a molecule.[1][2][3] This guide offers a comprehensive, field-tested approach to interpreting the 1H and 13C NMR spectra of (2-Methylbut-3-yn-2-yl)cyclohexane. We will move beyond a simple recitation of expected values to explore the underlying principles and comparative data that lend confidence to our structural assignments.

The Subject Molecule: A Structural Overview

(2-Methylbut-3-yn-2-yl)cyclohexane presents an interesting combination of saturated and unsaturated functionalities. Its structure comprises a flexible cyclohexane ring attached to a sterically hindered tertiary carbon, which in turn is bonded to two methyl groups and a terminal alkyne. Each of these features possesses a unique electronic environment that will manifest as a distinct signature in the NMR spectra. Our task is to predict these signatures and understand how they validate the overall structure.

Part 1: The Proton (¹H) NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within a molecule.[4] For our target compound, we anticipate three main regions of interest.

  • The Saturated Cyclohexyl Region (δ 1.0-2.0 ppm): The eleven protons on the cyclohexane ring will produce a complex and broad multiplet in the upfield region of the spectrum.[5][6] In a simple, unsubstituted cyclohexane molecule, all 12 protons are chemically equivalent and appear as a single sharp peak around 1.4 ppm.[7][8] However, the attachment of the bulky (2-methylbut-3-yn-2-yl) group breaks this symmetry. The protons on the carbon directly attached to the substituent (the methine proton) will be the most deshielded within this group. The remaining ten protons will exist in distinct axial and equatorial environments, leading to a cascade of overlapping signals due to complex spin-spin coupling, making individual assignment without 2D NMR techniques challenging.

  • The Tertiary-Butyl Methyl Protons (δ ~1.3 ppm): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They are expected to appear as a single, sharp singlet with an integration value of 6H. Their position in the saturated alkane region (0.7-1.3 ppm) is typical for such methyl groups.[5]

  • The Terminal Alkyne Proton (δ 2.0-2.7 ppm): The acetylenic proton (≡C-H) is a key diagnostic signal.[5] While sp-hybridized carbons are highly electronegative, the chemical shift of this proton appears at a relatively shielded position compared to vinylic protons (δ 4.5-6.5 ppm). This is due to the magnetic anisotropy of the carbon-carbon triple bond. The cylindrical motion of the π-electrons in the applied magnetic field generates a localized induced magnetic field that shields the acetylenic proton, shifting its resonance upfield.[9] This proton will appear as a singlet as there are no adjacent protons to couple with, although very weak long-range coupling across the triple bond can sometimes be observed.[9][10]

Part 2: The Carbon-13 (¹³C) NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each chemically non-equivalent carbon atom.[11] The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm, which often results in a well-resolved spectrum.[12]

  • The Saturated Cyclohexyl Carbons (δ 25-50 ppm): Unsubstituted cyclohexane shows a single peak at approximately 27 ppm.[13][14] In our substituted molecule, the symmetry is broken, and we expect multiple signals. The carbon atom bonded directly to the substituent (C1) will be the most downfield in this group. The carbons at positions 2, 3, and 4 (and their symmetric counterparts) will have distinct chemical shifts, all falling within the typical sp³ hybridized carbon range.[12][15]

  • The Quaternary Carbon and Methyl Carbons (δ 30-45 ppm): The quaternary carbon, having no attached protons, often exhibits a weaker signal in the ¹³C NMR spectrum due to a longer relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement.[16] Its chemical shift will be influenced by the four carbons it is attached to. The two equivalent methyl carbons will produce a single, more intense signal in a similar aliphatic region.

  • The Alkyne Carbons (δ 70-95 ppm): The sp-hybridized carbons of the terminal alkyne are highly characteristic. The internal, substituted carbon (C≡C-R) is typically more deshielded and appears further downfield (around 80-95 ppm) than the terminal, protonated carbon (≡C-H), which resonates around 70-85 ppm.[10][12]

Comparative Data Summary: Predicted Spectral Peaks

The following table summarizes the anticipated ¹H and ¹³C NMR data for (2-Methylbut-3-yn-2-yl)cyclohexane. This serves as a predictive guide for comparison against experimental results.

AssignmentPredicted ¹H Shift (δ, ppm)¹H Multiplicity¹H IntegrationPredicted ¹³C Shift (δ, ppm)
Cyclohexyl Protons1.0 - 2.0Multiplet (m)11H~25 - 50
Methyl Protons (-C(CH ₃)₂)~1.3Singlet (s)6H~30
Acetylenic Proton (-C≡CH )2.0 - 2.7Singlet (s)1H~70 - 85
Quaternary Carbon (C (CH₃)₂)---~35 - 45
Internal Alkyne Carbon (-C ≡CH)---~80 - 95

Experimental Protocol for Spectrum Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol outlines a standard procedure for a high-field NMR spectrometer.

  • Sample Preparation:

    • Weigh 5-10 mg of purified (2-Methylbut-3-yn-2-yl)cyclohexane.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and a triplet at ~77 ppm in ¹³C NMR.[12][17]

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm for both ¹H and ¹³C).[13][18]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining magnetic field stability during the experiment.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum. Typically, 8 to 16 scans are sufficient for good signal-to-noise (S/N) on a modern spectrometer for a sample of this concentration.

    • Process the resulting Free Induction Decay (FID) signal with a Fourier transform.

    • Carefully phase the spectrum and apply baseline correction to ensure accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum so that each carbon appears as a singlet.[11]

    • A significantly higher number of scans (e.g., 256 to 1024) is required due to the low natural abundance (1.1%) of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum.

Confirming Connectivity: The Role of 2D NMR

While 1D spectra provide the fundamental data, 2D NMR experiments are the gold standard for unambiguously confirming the proposed structure. They reveal through-bond correlations between nuclei.[19]

Figure 1: Key predicted HMBC (¹H → ¹³C) correlations for structure validation.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between all coupled protons within the cyclohexane ring, helping to trace the spin system around the ring.[20][21]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is perhaps the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are typically 2 or 3 bonds away. For our molecule, we would expect to see the following key correlations (as shown in Figure 1):

    • A cross-peak from the methyl protons (¹H at ~1.3 ppm) to the quaternary carbon (¹³C at ~35-45 ppm) and the internal alkyne carbon (¹³C at ~80-95 ppm).

    • A cross-peak from the acetylenic proton (¹H at ~2.0-2.7 ppm) to both the internal and terminal alkyne carbons.

    • A cross-peak from the cyclohexyl methine proton (¹H on C1) to the quaternary carbon.

These correlations would provide unequivocal proof of the connectivity between the cyclohexyl ring, the quaternary center, and the terminal alkyne moiety, leaving no doubt as to the molecule's structure.

References

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023, December 7). Longdom.org. Retrieved from [Link]

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  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of Cyclohexyl Alkynes

A Senior Application Scientist's Field-Proven Insights into Tackling Non-Chromophoric Analytes For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Tackling Non-Chromophoric Analytes

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. Cyclohexyl alkynes, a class of compounds with increasing relevance in medicinal chemistry and materials science, present a unique analytical challenge due to their non-polar nature and lack of a significant UV chromophore. This guide provides an in-depth, experience-driven comparison of HPLC method development strategies for the purity assessment of these challenging analytes, with a focus on achieving robust and reliable results.

The Analytical Conundrum: Why Cyclohexyl Alkynes Demand a Specialized Approach

Standard reversed-phase HPLC with UV detection is the workhorse of most analytical laboratories. However, its utility is severely limited for compounds like cyclohexyl alkynes. The core challenge stems from their molecular structure: a saturated cyclohexyl ring linked to an alkyne group. This structure lacks the conjugated double bonds or aromatic rings that are necessary for strong UV absorption, rendering conventional UV detectors largely ineffective.[1][2] This necessitates a move towards universal detection techniques or derivatization strategies.

Furthermore, the non-polar character of these molecules dictates the use of specific stationary and mobile phases to achieve adequate retention and separation from structurally similar impurities.

Strategic HPLC Method Development: A Causality-Driven Protocol

A successful HPLC method for cyclohexyl alkynes is not a matter of chance, but a result of systematic and scientifically-grounded choices. Here, we dissect a proven method development workflow, emphasizing the "why" behind each step.

1. The Critical Choice: Detector Selection

Given the absence of a UV chromophore, the selection of an appropriate detector is the most critical decision.

  • Evaporative Light Scattering Detector (ELSD): This is often the primary choice for non-volatile, non-chromophoric compounds.[3][4][5] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[3][4] Its response is dependent on the mass of the analyte, making it a "mass detector."[5] A key advantage is its compatibility with gradient elution, which is often necessary for separating complex mixtures.[3][6]

  • Charged Aerosol Detector (CAD): Similar to the ELSD, the CAD is a universal detector that measures all non-volatile and many semi-volatile analytes.[7][8] It generates charged aerosol particles from the column effluent and measures the charge, which is proportional to the analyte mass.[7][8][9] CAD can offer higher sensitivity and a wider dynamic range compared to ELSD for certain applications.[10]

  • Refractive Index (RI) Detector: While a universal detector, the RI detector is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, severely limiting its utility for method development.[11]

  • Derivatization with a Chromophoric Tag: An alternative approach involves chemically modifying the alkyne moiety to introduce a UV-active group.[1][12] "Click chemistry," for example, can be used to attach a fluorescent or UV-absorbing azide to the alkyne.[13] However, this adds complexity, requires validation of the derivatization reaction, and may introduce new impurities.

Recommendation: For initial method development, ELSD or CAD are the most pragmatic and versatile choices, avoiding the complexities of derivatization.

2. Stationary Phase Selection: Taming the Non-Polar Analyte

The goal is to achieve sufficient retention of the non-polar cyclohexyl alkyne and to resolve it from potential impurities.

  • Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC.

    • C18 (Octadecylsilane) Columns: These are the standard starting point for RPC due to their high hydrophobicity, which promotes retention of non-polar compounds.

    • C8 (Octylsilane) Columns: Offer slightly less retention than C18 and can be useful if the analyte is too strongly retained on a C18 column.

    • Phenyl-Hexyl Columns: The phenyl group provides alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic impurities from the non-aromatic cyclohexyl alkyne.

  • Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. While less common for purity analysis, it can be a powerful tool if RPC fails to provide adequate separation, particularly for resolving non-polar isomers.

Recommendation: Begin with a high-quality C18 column with a particle size of 3.5 µm or 5 µm for initial screening.

3. Mobile Phase Optimization: The Key to Resolution

The mobile phase composition directly influences retention time and selectivity. For RPC of cyclohexyl alkynes, a mixture of water and an organic solvent is used.

  • Organic Solvents:

    • Acetonitrile (ACN): Generally preferred due to its lower viscosity and UV transparency (though less critical with ELSD/CAD).

    • Methanol (MeOH): Can offer different selectivity compared to ACN and is a viable alternative.

  • Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is highly recommended.[14] This allows for the elution of a wider range of impurities with varying polarities and sharpens peaks.

  • Buffers and Additives: Since cyclohexyl alkynes are neutral, pH control is not necessary. However, volatile buffers or additives like ammonium formate or acetic acid may be required if using a mass spectrometer in conjunction with the HPLC.[6] For ELSD and CAD, it is crucial to use volatile mobile phase components to ensure efficient evaporation.[6][7]

Recommendation: Start with a linear gradient of Water (A) and Acetonitrile (B) , for example, from 50% B to 95% B over 20 minutes.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the results of each step inform the next, ensuring a robust final method. This aligns with the principles outlined in ICH Q2(R2) and USP General Chapter <621> for analytical procedure development and validation.[14][15][16][17][18][19]

Objective: To develop a stability-indicating HPLC method for the purity assessment of a representative cyclohexyl alkyne.

Materials:

  • HPLC system with ELSD or CAD

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile and Water

  • Cyclohexyl alkyne sample and a placebo (synthesis starting materials)

Method Development Workflow:

HPLC_Method_Development

Step-by-Step Methodology:

  • Initial Screening:

    • Prepare a sample solution of the cyclohexyl alkyne at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile).

    • Inject the sample onto the C18 column using the initial gradient conditions.

    • Run a blank injection (solvent only) to identify any system peaks.

  • Assessment of Retention and Peak Shape:

    • Evaluate the chromatogram. The main peak should have a retention factor (k') ideally between 2 and 10 for good separation from the void volume and to avoid excessively long run times.

    • Assess the peak shape. The USP tailing factor should ideally be between 0.8 and 1.5.[20]

  • Gradient Optimization:

    • If peaks are clustered at the beginning or end of the chromatogram, adjust the gradient slope. A shallower gradient will improve the resolution of closely eluting peaks.

    • The flow rate can also be adjusted; lower flow rates can sometimes improve resolution.

  • Alternative Selectivity:

    • If critical impurities co-elute with the main peak or with each other, switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, to exploit different separation mechanisms.

  • Method Finalization and System Suitability:

    • Once a satisfactory separation is achieved, define the final method parameters.

    • Establish system suitability test (SST) criteria as per USP <621> to ensure the chromatographic system is performing adequately on a day-to-day basis.[14][21][22][23] This typically includes parameters like resolution between the main peak and the closest impurity, peak tailing, and reproducibility of injections.

  • Forced Degradation Studies:

    • To ensure the method is "stability-indicating," perform forced degradation studies. Expose the cyclohexyl alkyne to acidic, basic, oxidative, thermal, and photolytic stress conditions.

    • Analyze the stressed samples using the developed method. The method should be able to separate the main peak from all degradation products.

Comparative Analysis: HPLC vs. GC-MS

For volatile and thermally stable compounds like many cyclohexyl alkynes, Gas Chromatography-Mass Spectrometry (GC-MS) is a viable and often superior alternative.[24]

Workflow Comparison:

HPLC_vs_GCMS

Data Comparison Table:

FeatureHPLC with ELSD/CADGC-MS
Analyte Volatility Required for detection (non-volatile analyte in volatile mobile phase).Essential for analysis.
Thermal Stability Not a major concern.Analyte must be stable at high injector and oven temperatures.
Detection Principle Universal (mass-based).Universal (Total Ion Chromatogram) and Specific (Mass Spectrum).
Impurity Identification Provides retention time only. Requires MS coupling for identification.Provides mass spectrum for structural elucidation of impurities.
Method Development More complex (mobile phase, gradient, column chemistry).Relatively simpler (temperature programming).
Quantitation Non-linear response often requires multi-point calibration.Generally linear response over a wide range.
Recommendation for Cyclohexyl Alkynes Suitable for less volatile or thermally labile analogs.Often the preferred method for volatile and stable analogs due to superior impurity identification capabilities.[24]
Conclusion and Authoritative Grounding

The successful development of an HPLC method for the purity assessment of cyclohexyl alkynes hinges on a logical, stepwise approach that acknowledges the unique challenges posed by these non-chromophoric analytes. The selection of a universal detector, such as an ELSD or CAD, is paramount.[3][7] A systematic optimization of the stationary and mobile phases, guided by the principles of chromatography outlined in USP <621>, will lead to a robust and reliable method.[14][25]

While HPLC provides a powerful separation tool, for volatile cyclohexyl alkynes, GC-MS should be considered the gold standard due to its ability to not only quantify purity but also to provide structural information about unknown impurities.[24] The choice between these techniques should be guided by the specific physicochemical properties of the analyte and the analytical question at hand. All developed methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[15][18][19]

References

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Validation

A Comparative Analysis of Steric Effects: Tert-butyl Acetylene vs. (2-Methylbut-3-yn-2-yl)cyclohexane

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the intricate world of molecular design and synthesis, the spatial arrangement of atoms, or stereochemistry, plays a pivotal role in dictat...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the intricate world of molecular design and synthesis, the spatial arrangement of atoms, or stereochemistry, plays a pivotal role in dictating reaction outcomes, molecular conformations, and biological activity. Among the various stereochemical considerations, steric hindrance—the influence of the bulky nature of substituent groups on reactivity and molecular shape—is a fundamental concept that chemists and drug developers must master.[1][2] This guide provides an in-depth technical comparison of the steric effects exerted by two notable alkynes: the archetypal sterically hindered tert-butyl acetylene and the more complex (2-Methylbut-3-yn-2-yl)cyclohexane.

Introduction to Steric Hindrance in Alkynes

Alkynes, with their linear geometry, are versatile functional groups in organic synthesis.[3] However, the accessibility of the triple bond to incoming reagents is highly dependent on the size of the substituents attached to the sp-hybridized carbons.[4] Bulky substituents can shield the alkyne, influencing the rates and regioselectivity of reactions such as additions, cycloadditions, and metal-catalyzed couplings.[2][5] Understanding and quantifying these steric effects are crucial for predicting reaction feasibility and for the rational design of molecules with specific three-dimensional architectures, a key aspect of modern drug development.[6]

This guide will dissect the steric profiles of two distinct molecules:

  • Tert-butyl acetylene (3,3-dimethyl-1-butyne): A simple alkyne featuring the sterically demanding tert-butyl group.

  • (2-Methylbut-3-yn-2-yl)cyclohexane: A more complex structure where the alkyne is attached to a cyclohexane ring via a quaternary carbon also bearing two methyl groups.

We will explore their structural differences, quantitative measures of their steric bulk, and the implications for their reactivity, supported by established experimental and computational principles.

Molecular Architecture and Conformational Analysis

The steric influence of a substituent is intrinsically linked to its size and conformational flexibility. Here, we examine the structures of our two molecules of interest.

Tert-butyl Acetylene: The tert-butyl group, -C(CH₃)₃, is a hallmark of significant steric bulk in organic chemistry.[1] Its three methyl groups project from a central quaternary carbon, creating a large, non-polar, and conformationally rigid domain that effectively shields one side of the alkyne.

(2-Methylbut-3-yn-2-yl)cyclohexane: This molecule can be viewed as a derivative of tert-butyl acetylene where one of the methyl groups of the tert-butyl moiety has been replaced by a cyclohexyl ring. The cyclohexane ring itself is not flat and exists predominantly in a chair conformation to minimize angle and torsional strain.[7] The attachment of this bulky, conformationally dynamic group to the quaternary carbon adjacent to the alkyne introduces a different and more complex steric environment compared to the symmetrical tert-butyl group.

Caption: 2D representations of tert-butyl acetylene and (2-Methylbut-3-yn-2-yl)cyclohexane.

Quantitative and Qualitative Comparison of Steric Hindrance

To objectively compare the steric effects of these two molecules, we can draw upon established quantitative parameters and qualitative reasoning based on their structures.

A-Values: A Quantitative Measure of Bulk

A-values provide a quantitative measure of the steric demand of a substituent by quantifying the energy difference between placing that substituent in an axial versus an equatorial position on a cyclohexane ring.[8] A larger A-value signifies a greater steric bulk.

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)1.7
Ethyl (-CH₂CH₃)1.8
Isopropyl (-CH(CH₃)₂)2.2
Tert-butyl (-C(CH₃)₃) >4.5
Cyclohexyl (-C₆H₁₁)2.1
Ethynyl (-C≡CH)0.41

Note: Data sourced from various organic chemistry resources.

However, in our target molecule, (2-Methylbut-3-yn-2-yl)cyclohexane, we are not comparing the cyclohexyl and tert-butyl groups as substituents themselves, but rather their influence on the reactivity of the alkyne. The key difference is the replacement of a methyl group in tert-butyl acetylene with a cyclohexyl group. While the A-value of a cyclohexyl group is less than that of a tert-butyl group, the overall volume and spatial projection of the cyclohexyl ring are more significant than that of a single methyl group. Therefore, it is reasonable to predict that the (2-Methylbut-3-yn-2-yl)cyclohexane molecule presents a greater steric hindrance around the alkyne than tert-butyl acetylene.

Qualitative Analysis of Steric Shielding
  • Tert-butyl acetylene: The three methyl groups of the tert-butyl group can rotate, presenting a time-averaged, roughly conical shield to the alkyne.

  • (2-Methylbut-3-yn-2-yl)cyclohexane: The cyclohexyl ring is a much larger and more conformationally complex substituent than a methyl group. In its chair conformation, the axial and equatorial hydrogens of the cyclohexane ring extend into space, creating a broader and more irregular steric shield around the alkyne compared to the more symmetrical tert-butyl group.

Caption: Conceptual diagram of steric shielding in the two molecules.

Experimental and Computational Approaches for Direct Comparison

Proposed Experimental Protocol: Competitive Reaction Rate Studies

A classic method to compare steric effects is to measure the relative rates of a reaction where steric hindrance at the reaction center is rate-limiting. A competitive hydrosilylation reaction, for example, could provide valuable data.

Experimental Workflow:

  • Reactant Preparation: Prepare an equimolar mixture of tert-butyl acetylene and (2-Methylbut-3-yn-2-yl)cyclohexane in a suitable solvent.

  • Reaction Initiation: Add a sub-stoichiometric amount of a hydrosilylation catalyst (e.g., a platinum or rhodium complex) and a hydrosilane.

  • Reaction Monitoring: Monitor the progress of the reaction over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative consumption of the two alkynes.

  • Data Analysis: The alkyne that reacts slower is the one that is more sterically hindered. The ratio of the rate constants will provide a quantitative measure of their relative steric bulk.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Equimolar Mixture: - Tert-butyl acetylene - (2-Methylbut-3-yn-2-yl)cyclohexane B Add Hydrosilylation Catalyst and Hydrosilane A->B C Monitor Reaction Progress (GC or NMR) B->C D Determine Relative Reaction Rates C->D

Caption: Proposed experimental workflow for comparing steric hindrance.

Computational Modeling: Steric Maps and Buried Volume

Modern computational chemistry offers powerful tools to visualize and quantify steric hindrance.

  • Steric Maps: These are three-dimensional representations of the space occupied by a molecule, providing a visual depiction of sterically accessible and hindered regions.

  • Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around a central atom (in this case, the quaternary carbon) that is occupied by a given substituent.[6] A higher %Vbur indicates greater steric bulk.

A computational study comparing the %Vbur of the tert-butyl group in tert-butyl acetylene with the (1-cyclohexyl-1-methylethyl) group in (2-Methylbut-3-yn-2-yl)cyclohexane would provide a robust quantitative comparison of their steric profiles.

Synthetic Considerations

The accessibility of these molecules is a practical consideration for their use in research and development.

  • Tert-butyl acetylene: This compound is commercially available or can be synthesized from the reaction of acetylene with a tert-butyl halide or alcohol.

  • (2-Methylbut-3-yn-2-yl)cyclohexane: A plausible and efficient synthesis would involve the reaction of the acetylide of 2-methyl-3-butyn-2-ol with cyclohexanone, followed by dehydration. 2-methyl-3-butyn-2-ol itself is readily prepared from the reaction of acetone and acetylene. Alternatively, a Grignard reaction between cyclohexylmagnesium bromide and 2-methyl-3-butyn-2-ol could also yield the target molecule.

Implications for Drug Development and Organic Synthesis

The choice between a tert-butyl group and a more complex group like (2-methylbut-3-yn-2-yl)cyclohexane can have significant consequences in both drug design and synthetic strategy.

  • Metabolic Stability: Introducing a sterically hindered group near a metabolically labile site in a drug candidate can shield it from enzymatic degradation, thereby increasing its half-life. The larger and more complex steric profile of the (2-methylbut-3-yn-2-yl)cyclohexane group could offer enhanced metabolic stability compared to a tert-butyl group.

  • Receptor Selectivity: The specific shape and size of a substituent can be critical for achieving selective binding to a target receptor while avoiding off-target interactions. The more defined and larger three-dimensional space occupied by the (2-methylbut-3-yn-2-yl)cyclohexane group could be exploited to achieve higher receptor selectivity.

  • Control of Reactivity: In organic synthesis, the differential steric hindrance between these two groups can be used to control the stereochemical outcome of a reaction or to direct a reaction to a less hindered site in a polyfunctional molecule.

Conclusion

While both tert-butyl acetylene and (2-Methylbut-3-yn-2-yl)cyclohexane are considered sterically hindered alkynes, a detailed analysis of their structures and the application of established principles of steric effects strongly suggest that (2-Methylbut-3-yn-2-yl)cyclohexane possesses a greater steric bulk. This is attributed to the larger volume and more complex conformational landscape of the cyclohexyl ring compared to a methyl group.

For researchers and drug development professionals, the choice between these or similar building blocks should be guided by the specific steric requirements of the target application. The greater steric encumbrance of the (2-methylbut-3-yn-2-yl)cyclohexane moiety offers opportunities for enhanced metabolic shielding and receptor selectivity, while the simpler tert-butyl group provides a well-characterized and less sterically demanding alternative. Direct experimental or computational comparisons, as outlined in this guide, would provide definitive quantitative data to further inform these critical design decisions.

References

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. J. Phys. Chem. C. [Link]

  • Synthesis of 2-methyl-3-buten-2-ol.
  • Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

  • 2-Methylbut-3-yn-2-ol. Grokipedia. [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • %VBur index and steric maps: from predictive catalysis to machine learning. Chemical Society Reviews. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 3-cyclohexyl-2-bromopropene. Organic Syntheses. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers (Basel). [Link]

  • Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. Angewandte Chemie International Edition. [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie International Edition. [Link]

  • Regio- and stereoselective tert-butylthiolation of internal alkynes with thioethers initiated and maintained by silylium-ion catalysis. Nature Communications. [Link]

  • Topographic steric maps and the buried volume %VBur of three active... ResearchGate. [Link]

  • Regioselectivity for the Rh(I)-catalyzed annulation of 1,2,3-thiadiazoles with alkynes: Experimental and Computational Analysis Reveal the Surprising Role of the Alkyne Substituent. Macquarie University Research Portal. [Link]

  • β-(Z)-Selective Alkyne Hydrosilylation by a N,O-Functionalized NHC-based Rhodium(I) Catalyst. ResearchGate. [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]

  • Recent Advances in the Hydrosilylation of Alkynes. Scientific Spectator. [Link]

  • Modified Reduced Neighborhood Topological Indices of Cycloalkanes, Clycloalkenes, and Cycloalkynes. Biointerface Research in Applied Chemistry. [Link]

  • 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!. Medium. [Link]

  • Cyclohexane. Wikipedia. [Link]

  • Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules. [Link]

  • How to synthesis 2- methyl cyclohexanone from cyclohexanone. Quora. [Link]

  • Ethyl 1-tert-butyl-cyclohexyl-carboxylate. PubChem. [Link]

  • The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU Scholar. [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. Molecules. [Link]

  • 2-methyl-3-butyn-2-ol. BDMAEE. [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. [Link]

  • A strained alkyne-containing bipyridine reagent; synthesis, reactivity and fluorescence properties. RSC Publishing. [Link]

  • Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules. [Link]

  • Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules. [Link]

  • 4.4 Substituted Cyclohexanes. KPU Pressbooks. [Link]

  • Terminal Alkyne Coupling Reactions Through a Ring. ChemRxiv. [Link]

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  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to Establishing a Reference Standard for the Analysis of (2-Methylbut-3-yn-2-yl)cyclohexane

Abstract The robust analysis of any chemical entity, particularly in the pharmaceutical and specialty chemical sectors, is fundamentally reliant on the availability of a well-characterized reference standard. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust analysis of any chemical entity, particularly in the pharmaceutical and specialty chemical sectors, is fundamentally reliant on the availability of a well-characterized reference standard. This guide addresses the analytical challenges presented by (2-Methylbut-3-yn-2-yl)cyclohexane, a novel, non-commercial compound for which no official reference standard exists. We provide a comprehensive, field-proven pathway for researchers, scientists, and drug development professionals to synthesize, qualify, and establish an in-house primary reference standard. This document moves beyond a simple listing of procedures to explain the scientific rationale behind the multi-step qualification process, ensuring the resulting standard is fit for its intended purpose. Furthermore, we present a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) as primary analytical techniques, complete with detailed experimental protocols and performance data to guide method selection for quantitative analysis.

The Sourcing Challenge: The Absence of a Commercial Standard

A preliminary search confirms that (2-Methylbut-3-yn-2-yl)cyclohexane is not commercially available as a catalog chemical, and consequently, no compendial or commercial reference standard is available from sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[1] When faced with this scenario, regulatory guidelines necessitate the establishment of an in-house, or non-compendial, reference standard.[2] This "in-house" standard must be of the highest possible purity and be thoroughly characterized to ensure its identity, strength, and quality, as it will serve as the benchmark against which all future analytical measurements of the compound are made.[2][3]

Pathway to a Qualified Standard: Synthesis and Characterization

The journey to a qualified reference standard begins with the synthesis and rigorous characterization of the molecule. This process ensures the material is suitable for use as a primary standard.

Proposed Synthesis Route: Sonogashira Coupling

Given the structure of (2-Methylbut-3-yn-2-yl)cyclohexane, a practical and efficient synthetic approach is the palladium-catalyzed Sonogashira coupling reaction. This reaction is widely used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] The proposed reaction would couple the commercially available 2-Methylbut-3-yn-2-ol with cyclohexyl bromide.

Reaction Scheme:

  • Reactants: 2-Methylbut-3-yn-2-ol and Cyclohexyl Bromide

  • Catalyst System: A palladium catalyst such as Pd(OAc)₂ with a phosphine ligand like P(p-tol)₃ is effective.[5]

  • Base and Solvent: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or DBU in a solvent such as Tetrahydrofuran (THF) is a common choice.[4][5]

Following the reaction, the crude product would require purification, likely via silica gel column chromatography, to isolate the (2-Methylbut-3-yn-2-yl)cyclohexane with the highest possible purity before commencing the formal qualification process.[5]

Qualification Workflow: A Multi-Technique Approach

The qualification of a primary reference standard is a comprehensive process designed to confirm its structure and assess its purity with a high degree of confidence.[3] Relying on a single analytical technique is insufficient; a multi-faceted, or orthogonal, approach is required to build a complete profile of the material.[3]

G cluster_synthesis Phase 1: Material Generation cluster_qualification Phase 2: Comprehensive Characterization cluster_identity Structure Elucidation cluster_purity Purity Assessment cluster_impurities Impurity Profiling cluster_final Phase 3: Finalization synthesis Chemical Synthesis (Sonogashira Coupling) purification Purification (Column Chromatography) synthesis->purification NMR 1H & 13C NMR purification->NMR Identity Confirmation MS Mass Spectrometry (MS) purification->MS Identity Confirmation IR Infrared (IR) Spectroscopy purification->IR Identity Confirmation GCMS Chromatographic Purity (GC-MS/FID) purification->GCMS Purity Determination HPLC Orthogonal Purity (HPLC-UV/MS) purification->HPLC Purity Determination qNMR Absolute Purity (qNMR) purification->qNMR Purity Determination Water Water Content (Karl Fischer) purification->Water Specific Impurities Solvents Residual Solvents (HS-GC) purification->Solvents Specific Impurities Inorganic Inorganic Impurities (Residue on Ignition) purification->Inorganic Specific Impurities potency Potency Assignment (Mass Balance Calculation) GCMS->potency qNMR->potency Water->potency Solvents->potency Inorganic->potency coa Certificate of Analysis (CoA) Generation potency->coa

Caption: Workflow for qualifying an in-house primary reference standard.

A. Structural Elucidation: The first step is to unequivocally confirm the chemical structure of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the connectivity of atoms. The spectra should be consistent with the proposed structure of (2-Methylbut-3-yn-2-yl)cyclohexane.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, corroborating the NMR data. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the C≡C triple bond of the alkyne and the C-H bonds of the cyclohexane ring.

B. Purity Assessment: Purity determination is the most critical aspect of qualification.

  • Chromatographic Purity: Due to the expected volatility and non-polar nature of the target compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the preferred primary technique for assessing the purity and detecting organic process-related impurities.[6] An orthogonal check using Reversed-Phase HPLC (RP-HPLC) should also be performed.[7]

  • Quantitative NMR (qNMR): qNMR is a powerful primary method for determining the absolute purity (or potency) of a standard without requiring a reference standard of the same compound. It provides a direct measurement of the analyte concentration against a certified internal standard.

  • Mass Balance Calculation: The final assigned purity or potency of the reference standard is typically determined by a mass balance approach.[8] This method accounts for all major components by subtracting the percentages of all identified impurities from 100%.

    Potency (%) = (100% - % Organic Impurities) x (1 - (% Water + % Residual Solvents + % Inorganic Residues)/100) [8]

    • Water Content: Determined by Karl Fischer titration.

    • Residual Solvents: Assessed using Headspace GC (HS-GC).

    • Inorganic Impurities: Measured by Residue on Ignition (sulfated ash).

Upon successful completion of this characterization, a Certificate of Analysis (CoA) is generated, documenting all test results and assigning a formal purity value and re-test date.[3]

Comparative Guide: Analytical Methodologies for Quantification

With a qualified reference standard in hand, a reliable quantitative method can be developed and validated. The choice of analytical technique is critical and depends on the analyte's properties and the method's intended purpose (e.g., purity testing, assay in a formulation). For (2-Methylbut-3-yn-2-yl)cyclohexane, GC-MS and HPLC are the most suitable candidates.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[9][10] The analyte is vaporized and travels through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[10] The mass spectrometer provides highly selective and sensitive detection.

Why it's a strong candidate:

  • (2-Methylbut-3-yn-2-yl)cyclohexane is expected to be a non-polar, volatile compound, making it an ideal candidate for GC analysis.

  • High Efficiency: Capillary GC columns offer excellent separation power, capable of resolving closely related impurities.[6]

  • High Selectivity: The mass spectrometer detector allows for definitive identification based on mass-to-charge ratio and fragmentation patterns, providing specificity even in complex matrices.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds in a liquid mobile phase that is pumped under high pressure through a column packed with a stationary phase.[11] For a non-polar compound like our target, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water).[11][12] Non-polar compounds are retained longer on the column.

Why it's a strong alternative:

  • Orthogonal Technique: It provides a different separation mechanism than GC, making it an excellent confirmatory method.

  • Versatility: HPLC can be used for non-volatile impurities that would not be amenable to GC.

  • UV Detection: While the alkyne group provides a weak chromophore, a low-wavelength UV detector (e.g., 200-210 nm) may provide sufficient sensitivity for analysis. Coupling with a mass spectrometer (LC-MS) would significantly enhance selectivity and sensitivity.

G start Sample containing (2-Methylbut-3-yn-2-yl)cyclohexane decision Primary Goal of Analysis? start->decision gc_path GC-MS Method decision->gc_path Purity / Volatile Impurities hplc_path HPLC-UV/MS Method decision->hplc_path Assay / Non-Volatile Impurities gc_adv Advantages: - High efficiency for volatile compounds - Excellent selectivity (MS) - Ideal for purity & residual solvents gc_path->gc_adv hplc_adv Advantages: - Orthogonal to GC - Suitable for non-volatile impurities - No thermal degradation risk hplc_path->hplc_adv

Caption: Decision tree for selecting an analytical method.

Performance Comparison

The following table summarizes the expected performance characteristics of validated GC-MS and HPLC methods for the analysis of (2-Methylbut-3-yn-2-yl)cyclohexane, based on established validation guidelines.[13][14][15]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Rationale & Justification
Specificity Excellent: Mass spectral data provides definitive identification and peak purity assessment.Good to Excellent: Good with UV; Excellent with MS detection. Requires demonstration that co-eluting peaks do not interfere.[16]MS detection is inherently more specific than UV detection.
Linearity (R²) > 0.995 > 0.995 Both techniques are expected to produce a linear response over a defined concentration range.[13]
Range 50% - 150% of nominal concentration80% - 120% of nominal concentrationThe range is established based on the method's intended use (impurity vs. assay).[14]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Accuracy is determined by analyzing spiked samples at different levels across the range.
Precision (%RSD) < 1.0% (Repeatability) < 2.0% (Intermediate) < 1.0% (Repeatability) < 2.0% (Intermediate) Precision reflects the closeness of agreement between a series of measurements.[15]
Limit of Quantitation (LOQ) Low (ng/mL range) Moderate (µg/mL range) GC-MS is typically more sensitive for volatile, non-polar compounds than HPLC with UV detection.

Detailed Experimental Protocols

The following protocols serve as a starting point for method development and validation. All procedures must be validated according to ICH Q2(R2) or USP <1225> guidelines to demonstrate they are fit for purpose.[14][15][17]

Protocol: GC-MS Purity Method
  • System: Agilent 7890 GC with 5977 MS Detector or equivalent.

  • Column: Agilent DB-5ms (or equivalent non-polar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250°C. Split ratio of 50:1.

  • Oven Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Acquisition Mode: Scan (m/z 40-450).

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methylene chloride to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 1 µL.

  • Data Analysis: Integrate all peaks. Calculate purity by area percent (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

Protocol: RP-HPLC Assay Method
  • System: Waters Alliance HPLC with 2489 UV/Vis Detector or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared from the qualified in-house reference standard.

Conclusion and Recommendations

The analysis of a novel compound like (2-Methylbut-3-yn-2-yl)cyclohexane requires a foundational investment in the establishment of a high-quality reference standard. The absence of a commercial source is not a barrier but a call for a systematic, science-based approach to in-house qualification.

  • Recommendation 1: Qualify First. Prioritize the synthesis, purification, and comprehensive characterization of the reference material using orthogonal techniques (NMR, MS, GC, HPLC, etc.) to assign an unambiguous purity value via mass balance.

  • Recommendation 2: Use GC-MS for Purity. For determining the purity of the reference standard and for routine quality control of the bulk material, GC-MS is the recommended primary technique . Its high resolving power and the specificity of mass detection are ideally suited for this volatile, non-polar analyte.

  • Recommendation 3: Use HPLC as an Orthogonal Method. A validated RP-HPLC method should be established as a secondary, orthogonal technique . It is crucial for confirming purity results and is better suited for analyzing potential non-volatile impurities or for assaying the compound in formulated products where the matrix may not be GC-compatible.

By following this guide, researchers and analytical scientists can confidently establish a robust analytical control strategy for (2-Methylbut-3-yn-2-yl)cyclohexane, ensuring data integrity and regulatory compliance from early-stage development through to final application.

References

  • Title: 2-Methylbut-3-yn-2-ol Source: Grokipedia URL
  • Title: CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google Patents Source: Google Patents URL
  • Title: 2-Methyl-3-butyn-2-ol 98 115-19-5 Source: Sigma-Aldrich URL
  • Title: 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES Source: Ofni Systems URL
  • Title: Qualification of Inhouse Reference Standards and Secondary Standards Source: Qvents URL
  • Title: How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase Source: LCGC International URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: Pharmacopeia URL
  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL
  • Title: Gas Chromatography (GC)
  • Title: Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Beilstein Journals URL
  • Title: The ABC's of Reference Standard Management Source: Eurofins URL
  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL
  • Title: 12.
  • Title: ICH Q2(R2)
  • Title: Sample Preparation – HPLC Source: Polymer Chemistry Characterization Lab URL
  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL
  • Title: Exploring the Different Mobile Phases in HPLC Source: Moravek URL
  • Title: Gas chromatography Source: Wikipedia URL
  • Title: What is Gas Chromatography?

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Validation

Comparative Guide: Crystallographic Characterization of Solid Derivatives (Salts vs. Co-crystals)

Executive Summary In drug development, the selection of an optimal solid form—whether a salt, co-crystal, or polymorph—is a critical engineering decision that dictates bioavailability, stability, and manufacturability.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the selection of an optimal solid form—whether a salt, co-crystal, or polymorph—is a critical engineering decision that dictates bioavailability, stability, and manufacturability.[1] This guide compares the performance characteristics of Salts versus Co-crystals , validated through the lens of Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) .

While salts have historically been the default for ionizable APIs, co-crystals offer a superior alternative for non-ionizable molecules or when hygroscopicity issues plague salt forms. This guide provides experimental evidence, decision frameworks, and validated protocols to navigate this selection.

Part 1: Strategic Selection – Salts vs. Co-crystals[2][3]

The choice between forming a salt or a co-crystal is fundamentally dictated by the proton transfer capability between the Active Pharmaceutical Ingredient (API) and the conformer.[2]

Mechanistic Distinction
  • Salts: Formed via complete proton transfer from an acid to a base. This requires a significant difference in pKa values.

  • Co-crystals: Formed via non-ionic intermolecular interactions (hydrogen bonding,

    
    -stacking) without proton transfer.
    

The


 Rule of Thumb: 
  • 
    :  Salt formation is highly likely.
    
  • 
    :  Co-crystal formation is highly likely.
    
  • 
    :  "Grey zone" where continuum states or solvates may form.
    
Performance Metrics: Solubility & Stability

Contrary to the dogma that "salts are always more soluble," experimental data reveals that co-crystals can outperform salts, particularly regarding pH-dependent stability (disproportionation).[3]

Case Study: Lamotrigine (LTG) Derivatives Data adapted from comparative solubility studies (See Reference 1).

Derivative TypeCounterion/CoformerSupersaturation Index (SA)*pHmax (Stability Limit)Performance Verdict
Co-crystal Nicotinamide18.0 N/A (Broad Stability)Superior Solubility
Salt HCl12.0pH 2.1High Risk of Disproportionation
Salt Saccharin5.0pH 5.0Moderate Solubility
Co-crystal Methylparaben1.0pH 6.4Neutral Impact

*SA = Solubility of Derivative / Solubility of Free Base. Higher is better.

Insight: The LTG-Nicotinamide co-crystal provides higher supersaturation than the HCl salt without the risk of the "common ion effect" suppressing solubility in the stomach (high chloride environment).

Part 2: Analytical Validation (SCXRD vs. PXRD)

Trustworthiness in solid-state chemistry relies on a self-validating workflow. You cannot rely on PXRD alone for ab initio structure determination of complex derivatives, nor can you rely on SCXRD alone to represent the bulk material.

Comparative Utility
FeatureSingle Crystal XRD (SCXRD)Powder XRD (PXRD)
Primary Output 3D Atomic Structure (XYZ coordinates)2D Diffraction Pattern (Intensity vs. 2

)
Resolution Atomic (< 0.8 Å)Phase ID / Bulk Crystallinity
Critical Function Absolute Proof of salt vs. co-crystal (proton location).Bulk Validation to ensure the batch matches the crystal.
Limitation Requires a high-quality crystal (>50

m).[4]
Cannot easily distinguish isostructural solvates.
The "Gold Standard" Validation Protocol

To ensure scientific integrity, one must link the single crystal data to the bulk powder.

  • Solve Structure (SCXRD): Determine unit cell and atomic positions.

  • Simulate Pattern: Generate a theoretical powder pattern from the SCXRD data (using Mercury or similar software).

  • Experimental Overlay: Collect PXRD on the bulk synthesis batch.

  • Validation: If the Experimental PXRD peaks align perfectly with the Simulated SCXRD pattern, the bulk material is phase-pure.

Part 3: Visualization of Workflows

Decision Logic for Solid Form Selection

This diagram outlines the decision process based on API chemistry.

SolidFormSelection Start Start: API Characterization Ionizable Is API Ionizable? Start->Ionizable pKaCheck Check pKa Difference (API vs Coformer) Ionizable->pKaCheck Yes CoCrystalScreen Co-crystal Screening (H-Bonding) Ionizable->CoCrystalScreen No DeltaHigh ΔpKa > 3 pKaCheck->DeltaHigh DeltaLow ΔpKa < 0 pKaCheck->DeltaLow DeltaMid 0 < ΔpKa < 3 pKaCheck->DeltaMid SaltScreen Salt Screening (Ionic Interaction) DeltaHigh->SaltScreen DeltaLow->CoCrystalScreen RiskZone Salt-Cocrystal Continuum (High Risk) DeltaMid->RiskZone

Figure 1: Decision logic for selecting between Salt and Co-crystal screening pathways based on pKa energetics.

Crystallographic Validation Workflow

This workflow demonstrates the self-validating loop required for regulatory submission.

ValidationWorkflow Crystallization Crystallization Experiment SCXRD SCXRD Analysis (Single Crystal) Crystallization->SCXRD Structure 3D Structure Solution (CIF Data) SCXRD->Structure Simulate Calculate Theoretical PXRD Pattern Structure->Simulate Compare Overlay Comparison Simulate->Compare BulkPrep Bulk Synthesis ExpPXRD Experimental PXRD (Bulk Powder) BulkPrep->ExpPXRD ExpPXRD->Compare Decision Match Confirmed? Compare->Decision Success Phase Pure (Ready for Dev) Decision->Success Yes Fail Polymorph/Impurity (Reject) Decision->Fail No

Figure 2: The "Gold Standard" validation loop linking single-crystal structural data to bulk powder manufacturing.

Part 4: Experimental Protocols

Protocol: Vapor Diffusion for SCXRD Quality Crystals

Growing single crystals large enough for SCXRD (>50


m) requires slower kinetics than bulk synthesis.
  • Preparation: Dissolve 10-20 mg of the API/Coformer mixture in a "Good Solvent" (high solubility, e.g., Methanol) in a small inner vial.

  • Setup: Place the open inner vial inside a larger outer vial containing a "Anti-Solvent" (volatile, low solubility, e.g., Diethyl Ether or Hexane).

  • Equilibration: Seal the outer vial tightly. The anti-solvent will slowly diffuse into the inner vial, lowering solubility gradually.

  • Observation: Inspect under polarized light microscopy every 24 hours. Look for birefringence (indicating crystallinity).

  • Harvesting: Once crystals form, mount immediately in Paratone oil to prevent desolvation during X-ray mounting.

Protocol: High-Throughput Slurry Screening (Bulk)

For determining the most stable form (thermodynamic stability).

  • Slurry: Suspend excess solid (API + Coformer) in a solvent where solubility is low.

  • Agitation: Stir at controlled temperature (e.g., 25°C) for 48-72 hours. This allows the system to ripen to the most stable polymorph (Ostwald Ripening).

  • Filtration: Filter the solids.

  • Analysis: Analyze wet cake via PXRD immediately to detect unstable solvates, then dry and re-analyze.

Part 5: Regulatory & IP Implications[6]

  • FDA Guidance: Co-crystals are treated as "Drug Product Intermediates" (analogous to polymorphs) if the API dissociates before pharmacological action. This simplifies the regulatory pathway compared to New Chemical Entities (NCEs).

  • Intellectual Property: A unique SCXRD structure (defined by unit cell parameters and space group) is the strongest defense for a patent. PXRD patterns alone can be challenged if peak overlap occurs; SCXRD provides the absolute atomic "fingerprint."

References

  • National Institutes of Health (NIH). (2018). Understanding the Differences Between Cocrystal and Salt Aqueous Solubilities. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[5][6] Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. Retrieved from [Link][6]

  • Improved Pharma. (2026). The High-Quality Difference: Solid-State Data That Stands Up to FDA and Patent Review. Retrieved from [Link]

  • Triclinic Labs. (2024). Solid Form Screening and Selection Guide. Retrieved from [Link]

  • American Chemical Society (ACS). (2007).[7] Cocrystal or Salt: Does It Really Matter?. Molecular Pharmaceutics. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Methylbut-3-yn-2-yl)cyclohexane proper disposal procedures

The following guide details the operational safety and disposal procedures for (2-Methylbut-3-yn-2-yl)cyclohexane . Advisory: This compound contains a terminal alkyne functional group.[1][2] Beyond standard flammability,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for (2-Methylbut-3-yn-2-yl)cyclohexane .

Advisory: This compound contains a terminal alkyne functional group.[1][2] Beyond standard flammability, it presents a specific, high-risk incompatibility with certain metals (Copper, Silver, Mercury) commonly found in laboratory plumbing and older waste infrastructure. Do not dispose of this compound down the drain under any circumstances.

Chemical Profile & Hazard Identification

To handle this waste safely, you must understand the molecular triggers that dictate its disposal pathway.

  • Chemical Structure: A cyclohexane ring attached to a tertiary carbon bearing a methyl group and a terminal ethynyl group (

    
    ).[1]
    
  • Primary Hazards:

    • Flammability (High): As a hydrocarbon-rich alkyne, it has a low flash point and high vapor density.[1]

    • Formation of Metal Acetylides: The proton on the terminal alkyne is weakly acidic (

      
      ). In the presence of soft metal ions (
      
      
      
      ,
      
      
      ,
      
      
      ), it can form metal acetylides . These precipitates are shock-sensitive high explosives when dry.[1]
    • Ecotoxicity: Highly toxic to aquatic life with long-lasting effects (typical of lipophilic cycloalkanes).[1]

PropertyDescriptionDisposal Implication
Physical State Liquid (Colorless to pale yellow)Requires leak-proof secondary containment.[1]
Flash Point < 60°C (Estimated)EPA Waste Code D001 (Ignitable).[1]
Solubility Immiscible in water; Soluble in organicsDo not dilute with water ; use organic solvents for rinsing.[1]
Reactivity Reacts with strong bases and heavy metalsStrict segregation from metal salts and basic waste streams.[1]

Pre-Disposal Assessment

Before moving the container, perform this 3-point check to prevent downstream accidents.

  • Check for Peroxides: Like many alkyl-substituted hydrocarbons, alkynes can form peroxides upon prolonged storage.[1] If crystals are visible around the cap or the liquid is cloudy, do not open . Contact EHS immediately for remote opening/stabilization.

  • Verify Plumbing Compatibility: Ensure no part of the waste stream (funnels, cans, piping) contains copper, brass, or bronze alloys.

  • Segregation Check: Confirm the destination waste container does not contain:

    • Heavy metals (Silver, Mercury, Copper).[1][2]

    • Strong oxidizers (Perchlorates, Nitrates).[1]

    • Strong bases (Sodium Hydroxide).[1]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision process for disposing of (2-Methylbut-3-yn-2-yl)cyclohexane.

DisposalWorkflow Start Waste Source StateCheck Assess State Start->StateCheck PureLiquid Pure/Stock Liquid StateCheck->PureLiquid Unused/Expired SolventMix Reaction Mixture StateCheck->SolventMix Diluted Spill Spill / Leak StateCheck->Spill Accident Segregate Segregate: Organic Solvents (Non-Halogenated) PureLiquid->Segregate MetalCheck Contains Heavy Metals? (Cu, Ag, Hg) SolventMix->MetalCheck SpillClean Absorb with Vermiculite (Non-sparking tools) Spill->SpillClean Quench Quench/Neutralize (Consult EHS) MetalCheck->Quench Yes (Risk of Explosion) MetalCheck->Segregate No Quench->Segregate FinalDisposal High-Temp Incineration (Code D001) Segregate->FinalDisposal SpillClean->Segregate

Caption: Operational workflow for segregating and processing alkyne waste streams to avoid incompatibility hazards.

Detailed Disposal Procedures

Scenario A: Pure Chemical or High-Concentration Stock

For expired reagents or synthesis leftovers.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[1] Avoid metal cans.

  • Labeling: Apply a hazardous waste label with the following specific warnings:

    • "Flammable Liquid"[3][4]

    • "Terminal Alkyne - DO NOT MIX WITH METALS"[1]

    • Constituents: "(2-Methylbut-3-yn-2-yl)cyclohexane > 95%"[1]

  • Storage: Store in a Flammable Safety Cabinet until pickup. Ensure the cap is tight to prevent vapor accumulation.[1]

  • Disposal Method: The only acceptable method is fuel blending/incineration at a permitted hazardous waste facility.[1]

Scenario B: Contaminated Glassware (Rinsing Protocol)

For cleaning flasks used in synthesis.[1]

  • Solvent Choice: Rinse glassware with Acetone or Ethanol.[1][5] Do not use water initially , as the compound is lipophilic and will adhere to the glass, potentially creating a residue hazard later.

  • Collection: Collect the first three rinses into the "Organic Solvents (Non-Halogenated)" waste container.

  • Final Wash: After the organic rinse, wash with soap and water in the sink.

Scenario C: Spill Cleanup (Immediate Action)

For spills > 10 mL outside a fume hood.

  • Evacuate & Ventilate: Remove all ignition sources immediately. The vapors are heavier than air and can travel to distant sparks.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a fire-resistant lab coat.[1]

  • Absorb: Use vermiculite or activated charcoal pads.[1] Do not use paper towels (increases surface area for flammability).[1]

  • Tools: Use non-sparking plastic scoops to transfer the absorbed material into a wide-mouth HDPE jar.

  • Seal: Close the jar and label it as "Debris contaminated with Flammable Alkyne."

Regulatory Compliance & Waste Codes

Proper coding ensures the waste management facility treats the material correctly (i.e., incineration rather than landfill).

Regulatory BodyClassificationCode/Designation
EPA (RCRA) Ignitable WasteD001
DOT Flammable LiquidClass 3
Proper Shipping Name Hydrocarbons, liquid, n.o.s. (or Flammable liquids, n.o.s.)UN 3295 or UN 1993

Note on "Empty" Containers: According to EPA regulations (40 CFR 261.7), a container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/pumping).[1]

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.[1] Recommendation: Triple rinse all containers with acetone before discarding them as solid waste to ensure no alkyne residue remains to react with landfill metals.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Chapter 6: Working with Chemicals).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[1]

  • BenchChem. (2025).[1][2][5] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. (General Alkyne Safety Protocols).

Sources

Handling

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (2-Methylbut-3-yn-2-yl)cyclohexane

This guide provides essential, immediate safety and logistical information for the handling of (2-Methylbut-3-yn-2-yl)cyclohexane. As your partner in laboratory safety and chemical handling, we aim to provide value beyon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of (2-Methylbut-3-yn-2-yl)cyclohexane. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself by offering procedural, step-by-step guidance to ensure the well-being of researchers, scientists, and drug development professionals. The following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Assessment of (2-Methylbut-3-yn-2-yl)cyclohexane

  • Cyclohexane Moiety : The cyclohexane component suggests properties similar to cyclohexane and its derivatives, which are known to be flammable liquids.[1][2][3][4] They can cause skin irritation, and their vapors may lead to drowsiness or dizziness.[1]

  • (2-Methylbut-3-yn-2-yl) Moiety : This functional group, containing a terminal alkyne and a tertiary alcohol, is structurally similar to 2-Methyl-3-butyn-2-ol. Chemicals in this family are recognized as highly flammable liquids that can be harmful if swallowed and may cause serious eye irritation or damage.[5][6][7][8][9]

Based on this analysis, (2-Methylbut-3-yn-2-yl)cyclohexane should be handled as a substance with the potential for the following hazards:

Potential Hazard Primary Concern Relevant Structural Component
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][5][6][8][10][11][12]Both cyclohexane and alkynyl alcohol moieties
Health Hazards Harmful if swallowed.[5][6][8] Causes skin irritation.[1][6][8] Causes serious eye irritation/damage.[5][6][7][8] May cause drowsiness or dizziness.[1][10]Both cyclohexane and alkynyl alcohol moieties
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1][2]Cyclohexane moiety

Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is critical to mitigate the risks identified in the hazard assessment.[13][14][15] The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection

Given the high risk of serious eye irritation or damage from splashes and vapors, robust eye and face protection is mandatory.[5][6][7][8][13]

  • Primary Protection : Chemical splash goggles that provide a tight seal around the eyes are essential to prevent contact with liquid splashes and vapors.[6][13][15]

  • Secondary Protection : When handling larger volumes or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[13][15]

Skin and Body Protection

To prevent skin irritation and potential absorption, comprehensive skin and body protection is required.[1][6][8]

  • Gloves : Chemical-resistant gloves are the first line of defense.[14][15][16]

    • Material Selection : Nitrile or neoprene gloves are recommended for their resistance to a broad range of solvents, oils, acids, and caustics.[6][16] Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.

    • Inspection and Replacement : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[6] Dispose of and replace gloves immediately if contamination or damage is suspected.

  • Protective Clothing :

    • Lab Coat : A flame-retardant lab coat or apron should be worn to protect against splashes and spills.[8]

    • Full Body Protection : For larger-scale operations or in situations with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.[17]

    • Footwear : Closed-toe shoes, preferably made of a chemically resistant material, are mandatory.[12][16]

Respiratory Protection

Due to the potential for vapors to cause drowsiness and dizziness, respiratory protection may be necessary.[1][10]

  • Engineering Controls : The primary method for controlling vapor exposure is the use of engineering controls, such as a certified chemical fume hood.[5][6]

  • Respirator Use : If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (2-Methylbut-3-yn-2-yl)cyclohexane.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_details Specific PPE Start Start: Handling (2-Methylbut-3-yn-2-yl)cyclohexane AssessVolume Assess Volume and Concentration Start->AssessVolume AssessTask Assess Task (e.g., transfer, reaction) Start->AssessTask EyeProtection Eye/Face Protection AssessVolume->EyeProtection All volumes SkinProtection Skin/Body Protection AssessVolume->SkinProtection All volumes RespiratoryProtection Respiratory Protection AssessTask->RespiratoryProtection Risk of vapor inhalation Goggles Chemical Splash Goggles EyeProtection->Goggles Small volume / low splash risk FaceShield Goggles + Face Shield EyeProtection->FaceShield Large volume / high splash risk Gloves Nitrile/Neoprene Gloves SkinProtection->Gloves All tasks LabCoat Flame-Retardant Lab Coat SkinProtection->LabCoat Standard procedures Coveralls Chemical-Resistant Coveralls SkinProtection->Coveralls Large scale / high exposure risk FumeHood Work in Fume Hood RespiratoryProtection->FumeHood Primary control Respirator NIOSH-Approved Respirator RespiratoryProtection->Respirator If fume hood is insufficient

Caption: PPE Selection Workflow for (2-Methylbut-3-yn-2-yl)cyclohexane

Operational and Disposal Plans

Safe handling extends beyond the use of PPE to include proper operational procedures and waste disposal.

Step-by-Step Donning and Doffing Procedures

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Protective Clothing: Don lab coat or coveralls.

  • Respiratory Protection (if required): Perform a fit check for the respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Select the appropriate gloves and pull them on, ensuring the cuffs of the gloves go over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.

  • Protective Clothing: Remove the lab coat or coveralls by rolling it inside out, away from the body.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles.

  • Respiratory Protection (if required): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Disposal Plan

All disposable PPE and materials contaminated with (2-Methylbut-3-yn-2-yl)cyclohexane must be considered hazardous waste.

  • Collection: Place all contaminated items, including gloves, wipes, and empty containers, in a designated, labeled hazardous waste container.[5][12]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][18]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area and remove all ignition sources.[4][18] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[18] For large spills, contact your institution's emergency response team.

By adhering to these guidelines, you can significantly minimize the risks associated with handling (2-Methylbut-3-yn-2-yl)cyclohexane and maintain a safe laboratory environment.

References

  • Fisher Scientific. (2009, August 19).
  • Thermo Fisher Scientific. (2019, February 21).
  • Carl Roth GmbH + Co. KG.
  • Penta. (2025, August 25).
  • OECD Existing Chemicals Database. 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.
  • Sigma-Aldrich. (2025, November 6).
  • European Chemicals Agency. Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • Occupational Safety and Health Administration. 1910.106 - Flammable liquids. [Link]

  • Wikipedia. 2-Methylbut-3-yn-2-ol. [Link]

  • Carl Roth GmbH + Co. KG.
  • National Institute of Standards and Technology. 3-Buten-2-ol, 2-methyl-. [Link]

  • Occupational Safety and Health Administration. 1926.152 - Flammable liquids. [Link]

  • European Chemicals Agency. Guidance on information requirements and Chemical Safety Assessment Chapter R.16.
  • Yale Environmental Health & Safety.
  • Chemius. Cyclohexane.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • European Chemicals Agency. REACH guidance documents. [Link]

  • U.S. Chemical Storage. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • Aure Chemical. Safe Handling and Storage Guidelines for Cyclohexane.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • The Good Scents Company. 2-methyl-3-buten-2-ol, 115-18-4.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • Chemos GmbH & Co. KG.
  • European Chemicals Agency. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
  • DuPont.
  • Loba Chemie. CYCLOHEXANE GC.
  • European Chemicals Agency. Chemical safety report. [Link]

  • WeeklySafety.com. (2023, September 20). Safe Practices: Handling Flammable Liquids in the Workplace.

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